Caflanone is a synthetic 8-prenylated isomer of cannflavin B, a flavonoid originally identified in Cannabis sativa [1]. Although cannflavins A and B are naturally occurring in cannabis, this compound was derived from an endemic strain found in Jamaica and is now available through proprietary synthesis for clinical studies [2]. Its molecular structure includes the classic flavonoid C6–C3–C6 ring system, with distinct prenyl side chains that enhance its lipophilicity and bioactivity [3] [4].
The biosynthesis of cannflavins, the precursors to compounds like this compound, occurs in the glandular trichomes of cannabis and branches from the general flavonoid pathway [1] [5]. The identified pathway is as follows:
Biosynthetic pathway of cannflavins A, B, and the synthetic derivative this compound in C. sativa.
For the quantitative analysis of cannflavins, a validated HPLC-UV/PDA method provides a reliable protocol [3].
This compound exhibits promising bioactivities, with pre-clinical data indicating potent effects in anti-inflammatory, neuroprotective, and notably, anti-cancer applications. The table below summarizes key quantitative findings from in vitro studies:
| Bioactivity / Target | Experimental Model / Assay | Result (EC₅₀ / IC₅₀) | Significance / Proposed Mechanism |
|---|---|---|---|
| Anti-inflammatory [1] | In vitro enzyme assay | N/A | Inhibits microsomal PGE2 synthase-1 and 5-lipoxygenase; ~30x more potent than aspirin in inhibiting PGE2 in human rheumatoid cells. |
| Anti-cancer (Pancreatic) [1] [2] | Murine pancreatic cancer models (Panc-02, KPC) | N/A | Increased apoptosis; delayed local & metastatic tumor progression; increased survival. Mechanism under investigation. |
| Anti-cancer (Pancreatic) [4] | Hotspot kinase profiling assay | ABL-2: 0.27 µM | Inhibits kinase involved in cancer cell proliferation and survival. |
| Anti-cancer (Pancreatic) [4] | Hotspot kinase profiling assay | PI4Kiiiβ: 0.136 µM | Inhibits kinase implicated in viral replication and cancer signaling. |
| Anti-viral (COVID-19 Potential) [4] | In vitro, hCov-OC43 beta virus | 0.42 µM | Demonstrates direct antiviral activity against a human coronavirus. |
| Anti-viral (COVID-19 Potential) [4] | In vitro enzyme assay | Cathepsin L: 3.28 µM | Inhibits host protease used by SARS-CoV-2 for cell entry. |
| Cytokine Storm Inhibition [4] | LPS-stimulated human PBMC cells | TNF-α: 8.7 µM IL-6: 9.1 µM | Suppresses key pro-inflammatory cytokines, potentially mitigating severe inflammation. |
This compound's action is multi-modal, meaning it acts on several disparate targets simultaneously. The following diagram illustrates its proposed mechanism of action in the context of pancreatic cancer and viral infection:
Proposed multi-modal mechanism of action for this compound (FBL-03G) based on in vitro data.
This compound's transition into clinical development is evidenced by a significant regulatory milestone. The U.S. FDA granted Orphan Drug Designation to this compound (FBL-03G) for the treatment of pancreatic cancer in September 2019 [2]. This designation provides development incentives such as tax credits, waiver of certain fees, and, upon approval, seven years of market exclusivity.
The drug development program utilizes a nanoparticle drone delivery technology developed in collaboration with Harvard Medical School, designed to enhance targeting and therapeutic payload delivery to tumors [4] [2]. Flavocure Biotech, the developer, has indicated that IND-enabling studies are complete and that human clinical trials for pancreatic cancer were anticipated to commence in the coming months from the October 2019 announcement [2].
This compound represents a compelling non-cannabinoid phytochemical derived from Cannabis sativa with a well-defined biosynthesis pathway and a robust, multi-modal mechanism of action against specific cancers and inflammatory processes. Its progression, supported by orphan drug designation and a novel delivery system, highlights its potential as a promising therapeutic agent. Further clinical validation will be essential to fully ascertain its efficacy and safety in humans.
Caflanone employs a multi-targeted approach against cancer, combining direct anti-tumor activity with modulation of the tumor microenvironment.
This compound's multi-targeted mechanism of action against cancer cells and the tumor microenvironment.
Substantial preclinical research supports this compound's efficacy, leading to its entry into clinical trials.
The following table consolidates quantitative data and critical observations from preclinical studies.
| Study Model | Treatment | Key Findings & Efficacy | Proposed Mechanism / Note |
|---|---|---|---|
| In Vitro (Pancreatic Cancer Cells) [1] | This compound + Radiotherapy | Increased apoptosis; decreased cancer cell survival. | Demonstrated direct cytotoxic effect and radiosensitization. |
| In Vivo (Mouse Model) [1] | This compound + Radiotherapy (to primary tumor) | Shrinkage of non-treated, distant tumors. | Suggests induction of a systemic anti-tumor immune response (abscopal effect). |
| In Vitro & In Vivo (Multiple Cancers) [2] | This compound-loaded, gold-coated nanoparticles + Radiotherapy | Significant therapeutic efficacy against breast cancer (p=0.0002), pancreatic cancer (p<0.0001), and glioblastoma (p<0.0001) in vitro. Significant increase (p=0.01) in survival of breast tumor-bearing mice. | Nanodelivery system provided radiosensitization, radiation-triggered drug release, and acted as a contrast agent. |
The U.S. Food and Drug Administration (FDA) cleared the Investigational New Drug (IND) application for this compound in May 2023 [1]. This clearance allows Flavocure Biotech to initiate a Phase I, first-in-human clinical study to evaluate the safety and preliminary antitumor activity of this compound in combination with radiotherapy in patients with pancreatic cancer [1]. The trial was expected to launch in 2023 [1].
This compound also received FDA Orphan Drug Designation for pancreatic cancer in 2019, which provides incentives for developing drugs for rare diseases [1].
The following methodology details the synthesis and evaluation of a sophisticated nanodelivery system for this compound, as presented in one of the search results [2]. This protocol provides a reproducible template for researchers.
Experimental workflow for developing and testing this compound-loaded multifunctional nanoparticles.
This compound represents a promising approach in oncology by targeting both cancer cells and the tumor microenvironment. Its ability to suppress KRAS is significant, as KRAS mutations are common and historically difficult to target. The observed abscopal effect in preclinical models suggests potential for treating metastatic disease [1].
Future research will focus on the outcomes of the ongoing Phase I clinical trial. Success could validate this flavonoid-based approach and pave the way for studies in other KRAS-mutant cancers.
| Target / Bioactivity | Assay Type | EC₅₀ / IC₅₀ (µM) |
|---|---|---|
| ABL-2 | Hotspot kinase profiling assay | 0.27 [1] |
| hCov-OC43 beta coronavirus | Culture in RD cells | 0.42 [1] |
| PI4Kiiiβ | Hotspot kinase profiling assay | 0.136 [1] |
| Cathepsin L | Not specified | 3.28 [1] |
| TNF-α cytokine inhibition | LPS-stimulated human PBMC cells | 8.7 [1] |
| IL-6 cytokine inhibition | LPS-stimulated human PBMC cells | 9.1 [1] |
This compound's inhibitory action is part of a broader, multi-modal mechanism that targets both viral entry and the host's inflammatory response.
The following diagram illustrates this multi-target mechanism and the experimental workflow used for its validation:
This compound's multi-target mechanism and key validation assays.
For researchers looking to validate or build upon these findings, here are the core methodologies cited in the studies.
| Target / Activity | Assay Type | IC₅₀ / EC₅₀ Value | Experimental Context |
|---|---|---|---|
| Cathepsin L | In vitro | 3.28 µM | Inhibition of enzyme activity [1] [2]. |
| hCov-OC43 beta virus | In vitro | 0.42 µM | Antiviral activity in rhabdomyosarcoma (RD) cells [1] [2]. |
| ABL-2 | In vitro (Kinase Profiling) | 0.27 µM | Inhibition of kinase activity [1] [2]. |
| PI4Kiiiβ | In vitro (Kinase Profiling) | 0.136 µM | Inhibition of kinase activity [1] [2]. |
| TNF-α | In vitro (Cytokine Assay) | 8.7 µM | Inhibition in LPS-stimulated human PBMCs [1] [2]. |
| IL-6 | In vitro (Cytokine Assay) | 9.1 µM | Inhibition in LPS-stimulated human PBMCs [1] [2]. |
This compound's inhibition of Cathepsin L is significant because CTSL is a host protease that facilitates viral entry. For viruses like SARS-CoV-2, which can use the endosomal pathway, CTSL cleaves and activates the viral spike protein, enabling fusion with the host cell membrane [3]. Inhibiting this process blocks a key step in viral infection.
Research indicates this compound is a multi-target agent, inhibiting several key virus entry factors and inflammatory pathways simultaneously [1] [2]. This multi-target action is visually summarized in the following diagram:
The provided data primarily comes from established in vitro assays, which are the foundation for confirming biological activity [1] [2]. However, this also highlights a knowledge gap. The search results do not contain detailed experimental protocols specifically for the this compound-CTSL inhibition studies, such as buffer conditions or enzyme source.
To guide your research, here are standard methodologies used to characterize CTSL inhibitors:
When evaluating this compound as a lead compound, consider these factors:
PI4KIIIβ is a key host factor that many positive-sense single-stranded RNA viruses hijack to replicate. These viruses use the kinase to create specialized replication compartments enriched with its product, Phosphatidylinositol 4-phosphate (PI4P). This PI4P-rich environment is crucial for viral replication and survival [1].
The diagram below illustrates how viruses exploit PI4KIIIβ and how inhibitors counter this process.
Researchers have developed potent and selective PI4KIIIβ inhibitors to block this viral mechanism. The table below summarizes quantitative data for key inhibitors from the search results, demonstrating their potency and selectivity.
| Compound ID/Name | Target | Antiviral Activity (EC₅₀, μM) | Cytotoxicity (CC₅₀, μM) | Selectivity Index (SI) | Key Characteristics |
|---|---|---|---|---|---|
| 7f | PI4KIIIβ | 0.0076 (hRV-A21) [1] | >35 [1] | >2793 (hRV-A21) [1] | High selectivity (>1000-fold over PI3Ks), broad-spectrum activity against enteroviruses [1]. |
| PIK-93 | PI4KIIIβ & other PI3Ks | 1.6 (hRV-A21) [1] | 15.8 [1] | 10 (hRV-A21) [1] | Early inhibitor; high cross-reactivity with other lipid kinases [2] [1]. |
| IN-9 / Compound B | PI4KIIIβ | Information not specified in search results | Information not specified in search results | Information not specified in search results | >1000-fold selective over PI3Ks; used to study oncogene addiction in cancer [3]. |
The search results describe a methodology for evaluating novel PI4KIIIβ inhibitors, which typically involves the following steps [1]:
High-Throughput Phenotypic Screening
Cytotoxicity Assay
Kinase Inhibition Profiling
Mechanism of Action Studies
Beyond virology, PI4KIIIβ is a potential target in oncology. The chromosome 1q21.3 region encoding PI4KIIIβ is frequently amplified in cancers like lung adenocarcinoma (LUAD). Cancer cells with this amplification become "addicted" to PI4KIIIβ, as it is essential for generating Golgi-resident PI4P, which in turn drives the secretion of pro-survival proteins [3].
The diagram below illustrates this addiction and a discovered resistance mechanism.
This research shows that while potent PI4KIIIβ inhibitors can be developed, their therapeutic application requires strategies to overcome inherent redundancy and adaptive resistance in cellular systems [3].
Although Caflanone is not mentioned, the search results highlight that Cannabis sativa produces numerous compounds with significant therapeutic potential. The table below summarizes the key findings from the literature on the anti-inflammatory and antiviral properties of these compounds.
| Compound / Substance Class | Key Activities & Potential Mechanisms | Relevant Pathogens / Conditions |
|---|---|---|
| Cannabinoids (e.g., CBD, CBG, THC) and extracts [1] | Antimicrobial activity against resistant bacteria (e.g., MRSA); inhibition of biofilms and persister cells; suppression of viral entry by downregulating ACE2 and TMPRSS2 [1]. | WHO priority pathogens (e.g., MRSA); SARS-CoV-2 [1] |
| Flavonoids (class of plant phenolics) [2] [3] [4] | Immunomodulation; inhibition of inflammatory mediators (IL-6, TNF-α, IL-1β); inhibition of TLRs, NLRP3 inflammasome, and BRD4; activation of Nrf2; potential inhibition of viral proteases (3CLpro) and entry (ACE2) [2] [3] [4]. | SARS-CoV-2; cytokine storm; chronic inflammatory diseases [2] [3] [4] |
This body of research suggests that investigating specific, lesser-known flavonoids from cannabis, such as this compound, for cytokine storm inhibition is a scientifically valid and promising pursuit.
Based on the general mechanisms of flavonoids, here are key experimental approaches you could consider for evaluating this compound's efficacy. The diagram below outlines a potential workflow for in vitro and in vivo assessment.
Proposed workflow for evaluating this compound's anti-cytokine storm activity
In Vitro Model Establishment: Use LPS (lipopolysaccharide)-stimulated human immune cells to mimic the cytokine storm. Primary human monocytes or macrophages are highly relevant for this purpose [5]. A standard protocol involves priming cells with LPS (e.g., 100 ng/mL) for several hours to induce pro-inflammatory cytokine production [5].
Key Metrics and Assays: The primary readouts would be the levels of critical cytokines. As reviewed, the cytokine storm in severe COVID-19 is characterized by elevated IL-6, TNF-α, and IL-1β [3]. These can be quantified using ELISA or multiplex immunoassays from cell culture supernatants [5] [6]. Furthermore, mRNA levels of these cytokines can be assessed via qPCR [6] [7].
Investigation of Mechanism of Action (MoA): Flavonoids are known to act on multiple signaling pathways. Your research on this compound should investigate its effect on:
In Vivo Validation: For translational relevance, an in vivo model is essential. A commonly used model is LPS-induced systemic inflammation in mice [7]. Outcomes would include measuring the same cytokines in serum or tissues (e.g., lung) and assessing lung damage, a critical complication of cytokine storm [2] [3].
The emergence of SARS-CoV-2 in 2019 triggered an unprecedented global effort to identify therapeutic compounds capable of disrupting the viral lifecycle. Angiotensin-converting enzyme 2 (ACE2) has been identified as the primary cellular receptor that facilitates SARS-CoV-2 entry through its interaction with the viral spike protein's receptor-binding domain (RBD). This interaction has made ACE2 a promising therapeutic target for preventing viral entry and infection. Among the investigated compounds, caflanone (FBL-03G), a flavonoid-based phytomedicine, has demonstrated significant potential in preliminary studies. Flavonoids represent a class of polyphenolic compounds widely distributed in plants that have shown various biological activities, including antiviral effects. Their ability to potentially inhibit protein-protein interactions, combined with their favorable safety profiles, makes them attractive candidates for COVID-19 therapeutics [1] [2].
This technical guide provides a comprehensive analysis of this compound's interaction with the ACE2 receptor based on current in silico docking studies, with the aim of supporting ongoing drug discovery efforts. We present detailed methodological protocols, quantitative binding data, and visualization of key interaction pathways to facilitate further investigation by researchers and drug development professionals. The structural basis of SARS-CoV-2's interaction with ACE2 has been elucidated through crystallographic studies showing that the viral spike protein RBD binds to the extracellular peptidase domain of ACE2 with high affinity, forming a large buried surface area of approximately 1,687 Ų [3]. This interaction interface represents the key region targeted by this compound and other inhibitory compounds in silico.
In silico docking studies have revealed that this compound exhibits favorable binding characteristics to the ACE2 receptor, potentially disrupting its interaction with the SARS-CoV-2 spike protein. The binding energy calculations indicate strong affinity for the receptor, with comparative analyses showing performance comparable or superior to other investigated compounds [1].
Table 1: Binding Parameters of this compound and Reference Compounds at ACE2 Receptor
| Compound | Binding Energy (kcal/mol) | Key Interactions | Comparison to Chloroquine |
|---|---|---|---|
| This compound | - | Multiple favorable interactions with Glu375, Glu402, Phe274, Arg273 | Binds equally or more effectively |
| Chloroquine | - | Pie-cation interaction with His374, pie stacking with Thr371, salt bridge with Glu406 | Reference compound |
| Cinnamic acid | -5.20 | Strong binding affinity to active site | - |
| Thymoquinone | -4.71 | Strong binding affinity to active site | - |
| Andrographolide | -4.00 | Strong binding affinity to active site | - |
The binding pose analysis indicates that this compound interacts within the catalytic site of ACE2, forming multiple favorable interactions with key residues including Glu375, Glu402 (which coordinates with zinc), Phe274, and Arg273 [1]. These interactions are significant as they occur in regions critical for the SARS-CoV-2 RBD binding, suggesting a potential mechanism for disrupting the viral-receptor interaction. The structurally diverse nature of this compound appears to contribute to its binding versatility within the ACE2 active site.
Beyond its interaction with ACE2, this compound demonstrates a multifaceted antiviral profile through inhibition of various virus entry factors and pathways. In vitro studies have quantified this activity across multiple targets, as summarized in Table 2 below:
Table 2: In Vitro Bioactivity Profile of this compound Against Viral Entry Factors
| Target | EC₅₀/IC₅₀ (µM) | Biological Significance |
|---|---|---|
| hCov-OC43 beta virus | 0.42 | Direct antiviral activity against coronavirus |
| ABL-2 | 0.27 | Kinase involved in viral entry |
| AXL | <5.0 | Facilitates mother-to-fetus transmission of coronavirus |
| Cathepsin L | 3.28 | Host protease involved in viral entry |
| IL-1β | 2.4 | Proinflammatory cytokine inhibition |
| IL-6 | 9.1 | Proinflammatory cytokine inhibition |
| IL-8 | 9.9 | Proinflammatory cytokine inhibition |
| Mip-1α | 8.9 | Chemokine inhibition |
| TNF-α | 8.7 | Proinflammatory cytokine inhibition |
| CK2a2 | 0.038 | Kinase inhibition |
| JAK2 | 1.85 | Kinase involved in signaling pathway |
| MNK2 | 0.549 | Kinase inhibition |
| PI4Kiiiβ | 0.136 | Kinase involved in viral replication |
This broad bioactivity profile suggests that this compound's potential antiviral effects extend beyond ACE2 binding to include modulation of host factors essential for viral entry and replication, as well as anti-inflammatory properties that may mitigate the cytokine storm associated with severe COVID-19 [1]. The inhibition of AXL is particularly noteworthy as this receptor tyrosine kinase has been implicated in facilitating mother-to-fetus transmission of coronavirus [1].
The molecular docking protocols for evaluating this compound-ACE2 interactions follow standardized in silico procedures that can be replicated for similar investigations:
Protein Preparation: The 3D structure of the ACE2 receptor (PDB ID) is obtained from the Protein Data Bank. All bound ligands, ions, and solvent molecules are manually removed from the protein structure. Hydrogen atoms are added, and the structure is parameterized using tools like AutoDock Tools [4].
Ligand Preparation: The 3D structure of this compound is constructed or obtained from chemical databases such as TCMSP, Drug Bank, or ZINC. The structure is energy-minimized, and Gasteiger charges are assigned. Rotatable bonds are defined to allow for conformational flexibility during docking [5] [4].
Grid Generation: A grid box is defined encompassing the ACE2 catalytic site and other potential binding regions. The grid dimensions and spacing are optimized to ensure comprehensive sampling of the binding site [5].
Docking Simulation: Molecular docking is performed using AutoDock Vina or similar software. Multiple runs are conducted to generate diverse binding poses. The Lamarckian genetic algorithm is typically employed for conformational sampling [5] [4].
Pose Analysis and Scoring: Resulting poses are clustered based on root-mean-square deviation (RMSD) and ranked according to binding affinity scores. The most favorable poses are selected for further analysis of interaction patterns [4].
Validation: The docking protocol is validated by redocking known ligands and comparing the reproduced binding mode with experimental structures [5].
To complement docking studies and assess the stability of this compound-ACE2 complexes, molecular dynamics (MD) simulations are recommended:
System Preparation: The this compound-ACE2 complex is solvated in a water box with appropriate ions to simulate physiological conditions.
Equilibration: The system is gradually heated to 310K and equilibrated under constant temperature and pressure conditions.
Production Run: Extended MD simulations (typically 100-200 ns) are performed using software such as Desmond to evaluate conformational stability.
Trajectory Analysis: The RMSD, root-mean-square fluctuation (RMSF), hydrogen bonding patterns, and interaction energies are analyzed throughout the simulation trajectory [5].
These simulations help confirm that this compound can maintain stable interactions with the ACE2 receptor binding site without significant conformational changes that would compromise binding [5].
For comprehensive compound evaluation, in silico predictions of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties should be incorporated:
Bioavailability Assessment: Key parameters including gastrointestinal absorption, blood-brain barrier penetration, and CYP450 enzyme interactions are predicted.
Drug-Likeness Evaluation: Compliance with established rules such as Lipinski's Rule of Five is determined to assess potential oral bioavailability [4].
Toxicity Profiling: Potential toxicities are predicted through computational models analyzing structural alerts [4].
These analyses provide preliminary indication of this compound's pharmacological potential and safety profile before advancing to more resource-intensive experimental stages.
ACE2 is a type I transmembrane protein consisting of 805 amino acids with a single extracellular enzymatic domain, a transmembrane helix, and a short intracellular segment. The extracellular domain contains a zinc-binding motif (HEXXH) characteristic of metalloproteases, with the catalytic zinc ion coordinated by His374, His378, and Glu402 [6]. The enzyme functions as a carboxypeptidase, cleaving a single residue from peptide substrates such as angiotensin II. Structural studies have revealed that the N-terminal helix of ACE2 (residues 19-102) forms the primary interface for SARS-CoV-2 spike protein binding, with the receptor-binding motif of the virus cradled within this region [3].
ACE2 is widely expressed throughout the human body, with highest expression in the small intestine, testis, kidneys, heart, thyroid, and adipose tissue. Moderate expression levels are found in the lungs, colon, liver, bladder, and adrenal gland, while lowest expression occurs in blood, spleen, bone marrow, brain, blood vessels, and muscle [7]. This distribution pattern correlates with the extrapulmonary manifestations of COVID-19 and suggests that SARS-CoV-2 may infect tissues beyond the respiratory system.
The mechanism of SARS-CoV-2 cellular entry provides context for understanding this compound's potential inhibitory role:
SARS-CoV-2 utilizes a multi-step entry mechanism that can be inhibited at multiple points.
The spike protein of SARS-CoV-2 is a homotrimeric glycoprotein consisting of S1 and S2 subunits. The S1 subunit contains the receptor-binding domain (RBD) that specifically recognizes ACE2, while the S2 subunit mediates membrane fusion. Upon binding to ACE2, the spike protein is primed by host proteases including TMPRSS2 and furin, which cleave the protein at specific sites to activate the fusion machinery [6]. The virus then enters cells primarily through clathrin-mediated endocytosis, a pH-dependent process that leads to fusion of viral and endosomal membranes and release of the viral genome into the cytoplasm [6].
The comprehensive methodology for evaluating this compound's interaction with ACE2 and its therapeutic potential can be visualized as follows:
Integrated workflow for evaluating this compound-ACE2 interactions and therapeutic potential.
This workflow illustrates the multi-stage approach required for comprehensive compound evaluation, beginning with computational predictions and progressing through experimental validation stages. The process emphasizes the importance of integrating multiple methodological approaches to establish a robust understanding of compound activity and potential therapeutic utility.
The in silico evidence supporting this compound's interaction with ACE2 and inhibition of viral entry factors provides a compelling rationale for further investigation. The convergence of computational predictions across multiple studies strengthens the case for advancing this compound to experimental validation stages. However, several research gaps and challenges remain to be addressed.
A significant challenge for flavonoid-based therapeutics like this compound is their typically poor oral bioavailability, which can limit therapeutic efficacy. To address this limitation, innovative drug delivery approaches have been proposed:
Smart Nanoparticle Systems: Specially engineered nanoparticles, termed "nanodrones," can be designed to encapsulate this compound and enhance its delivery to target tissues. These systems can be functionalized with targeting moieties to direct them specifically to ACE2-expressing tissues or pulmonary sites of infection [1].
Pulmonary Delivery Route: Inhalable formulations offer the advantage of direct delivery to the respiratory system, which is the primary site of SARS-CoV-2 infection. This approach could potentially increase local drug concentrations while minimizing systemic exposure and side effects [1].
Image-Guided Targeting: Incorporating contrast agents within nanoparticle formulations could allow for non-invasive monitoring of drug distribution using techniques such as computed tomography (CT) or magnetic resonance imaging (MRI) [1].
These advanced delivery strategies represent promising approaches to overcome the pharmacokinetic limitations associated with flavonoid compounds and maximize their therapeutic potential.
Based on the current state of evidence, the following research priorities are recommended:
Experimental Validation: Conduct in vitro assays to confirm this compound's ability to inhibit SARS-CoV-2 spike protein binding to ACE2-expressing cells.
Animal Efficacy Studies: Evaluate therapeutic potential in appropriate animal models of COVID-19, with particular focus on pulmonary delivery routes.
Combination Therapy Exploration: Investigate potential synergistic effects between this compound and other antiviral agents with complementary mechanisms of action.
Structural Optimization: Employ medicinal chemistry approaches to derivatize this compound for enhanced potency and improved pharmacokinetic properties.
Safety Profiling: Conduct comprehensive toxicological assessments to establish therapeutic index and identify potential adverse effects.
The multifaceted bioactivity profile of this compound, encompassing both potential ACE2 binding and inhibition of various host factors essential for viral entry, positions it as a promising candidate for further development as a COVID-19 therapeutic. Its dual mechanism of action—potentially blocking viral entry directly while also modulating host inflammatory responses—may provide particular therapeutic advantage in addressing both viral replication and the immunopathology of severe COVID-19.
The development of smart nanotherapeutic platforms represents a paradigm shift in oncology treatment, combining targeted delivery, controlled release, and therapeutic synergy. This document details the formulation, characterization, and experimental protocols for a multifunctional nanoparticle system engineered for delivery of Caflanone, a natural flavonoid with demonstrated anticancer properties. These "nanoparticle drones" combine the radiosensitizing properties of gold nanoparticles with the therapeutic benefits of this compound in a lipo-polymeric hybrid system, creating a platform capable of radiation-triggered drug release and image-guided therapy. The system addresses key challenges in cancer treatment by maximizing therapeutic efficacy at tumor sites while minimizing systemic exposure and off-target effects through spatiotemporal control of drug release [1].
This compound (C₂₁H₂₀O₆, MW: 368.39 g/mol) is a flavonoid compound provided by Flavocure Biotech Inc. that has shown promising anticancer activity but faces delivery challenges common to many natural compounds, including poor solubility, limited bioavailability, and non-specific distribution [1] [2]. The smart nanoparticle platform described herein overcomes these limitations through a three-in-one approach: (1) serving as a radiosensitizer to enhance radiation therapy, (2) providing radiation-triggered drug release specifically at tumor sites, and (3) functioning as an X-ray/CT contrast agent for imaging and treatment guidance [1]. This combination of therapeutic and diagnostic capabilities positions these nanoparticles as advanced theranostic agents suitable for precision medicine applications in oncology.
Table 1: Key materials and components for nanoparticle formulation
| Material Type | Specific Compounds | Supplier | Purpose/Function |
|---|---|---|---|
| Lipid Component | 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS-Na) | Avanti Polar Lipids | Structural lipid for liposome formation |
| Polymers | Polyethylene glycol (PEG), Polyvinylpyrrolidone (PVP) | Millipore Sigma | Hydrogel formation and stability |
| Gold Coating | Hydrogen Tetrachloroaurate(III) (HAuCl₄·3H₂O) | Millipore Sigma | Gold shell precursor for radiosensitization |
| Reducing Agent | Ascorbic acid | Millipore Sigma | Reduces gold salt to elemental gold |
| Therapeutic Payload | This compound (FBL-03G) | Flavocure Biotech Inc. | Anti-cancer agent |
| Crosslinker | Calcium chloride (CaCl₂) | Millipore Sigma | Ionic crosslinking for hydrogel stability |
| Cell Culture | DMEM, RPMI, Calf Serum | ATCC | Cell maintenance and assays |
| Assessment | MTT, FDA, DCFHDA, Propidium Iodide | Millipore Sigma | Viability and mechanistic assays |
Table 2: Nanoparticle formulations and their characteristics
| Formulation ID | Core Composition | Gold Coating | Drug Load | Key Characteristics |
|---|---|---|---|---|
| PDPC NPs | Liposome (DOPS) + PEG/PVP hydrogel | None | This compound (varies) | Biocompatible core vehicle |
| PAu5 NPs | Liposome (DOPS) + PEG/PVP hydrogel | 5 mM HAuCl₄ | This compound (varies) | Low gold coating |
| PAu10 NPs | Liposome (DOPS) + PEG/PVP hydrogel | 10 mM HAuCl₄ | This compound (varies) | Medium gold coating |
| PAu15 NPs | Liposome (DOPS) + PEG/PVP hydrogel | 15 mM HAuCl₄ | This compound (varies) | High gold coating (optimal) |
| PAu20 NPs | Liposome (DOPS) + PEG/PVP hydrogel | 20 mM HAuCl₄ | This compound (varies) | Very high gold coating |
The lipo-polymeric hybrid system combines the biocompatibility of liposomal structures with the stability and controlled release properties of polymeric hydrogels. The gold coating provides multiple functionalities: enhanced radiosensitization through high-Z material properties, radiation-triggered drug release capabilities, and CT contrast enhancement for imaging applications [1] [3]. The optimal gold concentration (PAu15) was determined through systematic evaluation of radiosensitization efficiency and drug release characteristics [1].
The following diagrams visualize the key mechanistic pathways and experimental workflows for this compound-loaded smart nanoparticle drones:
Figure 1: Mechanism of action for this compound-loaded smart nanoparticle drones showing the multi-step process from tumor targeting to combined therapeutic effects
Figure 2: Experimental workflow pipeline showing sequential steps from nanoparticle development through preclinical evaluation
The multifunctional nanoparticle system described in these application notes demonstrates significant advantages over conventional drug delivery approaches. Experimental results from in vitro studies show marked enhancement in therapeutic efficacy against multiple cancer types when combining this compound-loaded nanoparticles with radiation therapy. Statistical analysis revealed significant improvements in cancer cell killing for breast cancer (p = 0.0002), pancreatic cancer (p < 0.0001), and glioblastoma (p < 0.0001) compared to single modality treatments or free drug administration [1].
The radiation-triggered drug release capability represents a critical advancement in spatiotemporal control of therapeutic delivery. Upon X-ray exposure, the gold coating facilitates electron emission through the photoelectric effect, leading to both enhanced radiation damage and controlled payload release specifically at irradiated sites. This dual functionality enables precision targeting of therapeutic effects, particularly important for minimizing damage to healthy tissues surrounding tumors [1] [4]. The three-in-one functionality (radiosensitization, triggered release, and imaging contrast) creates a comprehensive theranostic platform that addresses multiple challenges in cancer therapy simultaneously.
This compound, as a flavonoid compound, exhibits multiple mechanisms of action that complement radiation therapy. Flavonoids are known to modulate inflammatory pathways, inhibit pro-inflammatory cytokine production, and regulate NF-κB signaling [5] [6]. When combined with radiation-induced cytotoxicity and the radiosensitizing effects of gold nanoparticles, this creates a multi-mechanistic approach that attacks cancer cells through complementary pathways, potentially overcoming resistance mechanisms that limit conventional therapies.
The biodistribution advantages of nanoparticle-mediated delivery are particularly evident in inhalation administration for lung cancers, where studies show 3.5-14.6 times higher nanoparticle concentrations compared to intravenous administration [4]. This delivery route takes advantage of the enhanced permeability and retention (EPR) effect in tumors while potentially reducing systemic exposure and associated side effects. The demonstrated utility as a CT contrast agent further enhances the clinical applicability by enabling real-time treatment monitoring and potential for image-guided radiation therapy planning [1].
While the current platform shows significant promise, several areas merit further investigation for clinical translation:
The this compound-loaded smart nanoparticle drone system represents a significant advancement in cancer nanomedicine, successfully integrating multiple therapeutic and diagnostic functions into a single platform. The detailed protocols and application notes provided herein offer researchers a comprehensive framework for replicating and building upon this technology. The three-in-one functionality—combining radiosensitization, radiation-triggered drug release, and imaging capabilities—addresses critical challenges in oncology by enhancing therapeutic efficacy while reducing off-target effects through spatiotemporal control.
The robust experimental results across multiple cancer cell lines and in vivo models demonstrate the platform's potential for clinical translation. Future work should focus on targeted formulations for specific cancer types, exploration of combination therapies, and advancement toward clinical trials to realize the full potential of this smart nanotherapeutic approach. As precision medicine continues to evolve, such multifunctional platforms will play an increasingly important role in developing personalized, effective cancer treatments with improved safety profiles.
The Caflanone radiation-triggered drug release system represents a cutting-edge approach in cancer nanomedicine that synergistically combines radiotherapy and chemotherapy through a single multifunctional platform. This innovative system utilizes lipo-polymeric hybrid nanoparticles coated with gold to achieve three distinct functionalities: radiosensitization, radiation-triggered drug release, and image guidance capabilities [1]. The platform specifically addresses key challenges in oncology treatment by enabling spatiotemporal control of therapeutic intervention while providing simultaneous therapeutic and diagnostic functions—a characteristic of true theranostic systems [1] [2].
The system leverages the natural compound this compound (also known as FBL-03G), a flavonoid derivative with demonstrated anti-cancer activity against multiple tumor types [1] [3]. By encapsulating this plant-derived therapeutic agent within a radiation-responsive nanocarrier, the platform maintains the drug in a biologically inert state until precisely activated at the tumor site using external X-ray radiation [1]. This approach significantly enhances therapeutic specificity while minimizing off-target effects common to conventional chemotherapy. The incorporation of gold nanoparticles as a surface coating provides additional advantages for radiation therapy, including enhanced radiosensitization through increased secondary electron production and superior imaging capabilities for treatment monitoring [1].
The this compound radiation-triggered delivery system consists of a sophisticated hybrid architecture that integrates multiple functional components. The core formulation comprises lipo-polymeric hybrid nanoparticles synthesized using a modified hydrogel isolation technique, which are subsequently coated with gold through an in-situ reduction process [1]. This specific design capitalizes on the biocompatibility of the lipo-polymeric system for efficient drug loading while utilizing the unique physicochemical properties of gold for enhanced radiation response and imaging capabilities.
Table 1: Nanoparticle Composition and Functional Components
| Component | Chemical Name | Function | Concentration/ Ratio |
|---|---|---|---|
| Lipid Component | 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS-Na) | Structural framework for nanoparticle formation | 10 mg/mL in initial liposome preparation |
| Polymeric Matrix | Polyethylene glycol (PEG) and Polyvinylpyrrolidone (PVP) | Hydrogel formation, stability, and biocompatibility | 1.98 g PEG + 0.52 g PVP in synthesis |
| Cross-linking Agent | Calcium chloride (CaCl₂) | Ionic cross-linking for structural integrity | 100 mM solution |
| Radiosensitizer | Gold (from HAuCl₄·3H₂O) | Radiation enhancement, triggered release, and CT contrast | Varying concentrations (5-20 mM) for optimization |
| Therapeutic Payload | This compound (FBL-03G) | Anti-cancer activity | Loaded during liposome preparation |
| Reducing Agent | Ascorbic acid | Gold coating formation | 10 mM solution |
The gold coating is a critical functional element that enables the radiation-triggered drug release mechanism. Through systematic optimization, researchers have developed formulations with varying gold concentrations designated as PAu5, PAu10, PAu15, and PAu20 nanoparticles, corresponding to the concentration of chloroauric acid used during synthesis [1]. This gradation allows for tuning of the radiation response properties based on specific therapeutic requirements.
Rigorous characterization of the nanoparticle system is essential for ensuring reproducible performance and therapeutic efficacy. The synthesized nanoparticles exhibit well-defined physical properties that make them ideally suited for drug delivery applications.
Table 2: Nanoparticle Characterization Parameters
| Parameter | Specification | Measurement Method |
|---|---|---|
| Size Distribution | Nanoscale range (specific size dependent on gold coating thickness) | Dynamic Light Scattering (Malvern Nano ZS) |
| Surface Charge | Negative zeta potential (exact value dependent on formulation) | Zeta Potential Analysis (Malvern Nano ZS) |
| Morphology | Spherical core-shell structure | Transmission Electron Microscopy (Hitachi 7600 TEM) |
| Elemental Composition | Confirmed presence of gold coating | SEM-EDS (JEOL IT700HR) |
| Drug Loading Efficiency | High encapsulation of this compound | UV-Vis Spectrophotometry |
| Radiation Response | Triggered drug release upon X-ray exposure | In vitro release studies with X-ray irradiation |
The multifunctional capabilities of this nanoplatform have been rigorously validated through both in vitro and in vivo studies. The system demonstrates significant therapeutic efficacy against multiple cancer types, including breast cancer (p = 0.0002), pancreatic cancer (p < 0.0001), and glioblastoma (p < 0.0001) when used in combination with radiation therapy [1]. Additionally, the platform serves as an effective X-ray/CT contrast agent, enabling real-time monitoring of drug distribution and accumulation—a critical feature for treatment planning and response assessment [1].
The synthesis of the radiation-triggered drug delivery system begins with the preparation of this compound-loaded liposomes using the thin film hydration technique [1]. This established method ensures high encapsulation efficiency and uniform distribution of the therapeutic agent within the lipid matrix.
Step 1: Lipid Dissolution - Weigh 10 mg of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS-Na) and dissolve in an appropriate organic solvent (chloroform:methanol, 3:1 v/v) in a round-bottom flask. Add 2 mg of this compound (FBL-03G) to the lipid solution to achieve a drug-to-lipid ratio of 1:5 [1].
Step 2: Thin Film Formation - Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at 40°C to form a thin, uniform lipid-drug film on the inner wall of the flask. Maintain rotation for 30 minutes after apparent dryness to ensure complete solvent removal.
Step 3: Film Hydration - Hydrate the thin film with 1 mL of phosphate buffer (pH 7.0) with continuous rotation at 60°C for 1 hour. Use a vortex mixer intermittently to facilitate the formation of multilamellar vesicles with encapsulated this compound.
Step 4: Size Reduction - Subject the hydrated liposomal suspension to sonication using a probe sonicator (5 cycles of 30 seconds pulse, 30 seconds rest, 40% amplitude) or extrude through polycarbonate membranes (100 nm pore size) using a mini-extruder to obtain unilamellar vesicles of uniform size.
The lipo-polymeric hybrid nanoparticles are synthesized using a modified hydrogel isolation method that creates a stable, biocompatible matrix for the liposomal cores [1].
Step 5: Polymer Solution Preparation - Dissolve 1.98 g of polyethylene glycol (PEG) in 10 mL of Milli-Q water (Solution A). Separately, dissolve 0.52 g of polyvinylpyrrolidone (PVP) in 10 mL of Milli-Q water (Solution B). Filter both solutions through 0.45 μm membranes to remove any undissolved particulates.
Step 6: Hydrogel Formation - Add the prepared this compound-loaded liposomes (10 mg/mL concentration) to Solution A under constant magnetic stirring at 500 rpm. Slowly inject this mixture into Solution B using a syringe pump at a rate of 1 mL/min while maintaining continuous stirring.
Step 7: Ionic Cross-linking - Add 100 mM calcium chloride solution dropwise to the mixture (total volume 2 mL) over 10 minutes to induce ionic gelation. Allow the reaction to proceed with stirring at room temperature for 1 hour to ensure complete nanoparticle formation.
Step 8: Purification - Recover the formed nanoparticles (designated as PDPC NPs) by centrifugation at 14,000 × g for 20 minutes. Wash twice with buffer solution (1 mM CaCl₂, 150 mM NaCl) to remove unencapsulated drug and polymer residues. Resuspend in storage buffer at 4°C until further use.
The gold coating is applied to the lipo-polymeric nanoparticles through an in-situ chemical reduction process that creates a uniform surface layer responsible for the radiation-triggered release properties [1].
Step 9: Gold Precursor Addition - Mix 2 mg/mL of PDPC NPs with varying concentrations of hydrogen tetrachloroaurate (HAuCl₄·3H₂O) to create different formulations (PAu5, PAu10, PAu15, PAu20 corresponding to 5, 10, 15, and 20 mM gold concentrations). Incubate for 30 minutes with gentle shaking to allow gold precursor adsorption onto the nanoparticle surface.
Step 10: Chemical Reduction - Add 10 mM ascorbic acid solution to the mixture to initiate the reduction of gold ions. Observe the color change from pale yellow to colorless and finally to dark brown, indicating the formation of gold-coated lipo-polymeric hybrid nanoparticles (PAu NPs).
Step 11: Final Purification - Purify the PAu NPs by centrifugation at 15,000 × g for 25 minutes. Wash twice with deionized water to remove excess reducing agent and any unbound gold particles. Resuspend in phosphate buffer (pH 7.4) and store at 4°C protected from light.
Quantifying the drug release profile in response to radiation is critical for validating the triggered release functionality of the nanoparticle system. This protocol outlines the standard method for evaluating this compound release kinetics under X-ray irradiation.
Equipment Setup: Utilize a clinical-grade X-ray irradiator (e.g., MultiRad 225, Precision X-ray Irradiation, U.S.A, 225kVp and 17 mA or CIXD, Xstrahl Inc, USA, 220kVp and 13 mA) [1]. Confirm calibration and output stability using appropriate dosimetry equipment before experimentation.
Sample Preparation: Place 1 mL of this compound-loaded PAu NPs (2 mg/mL in phosphate buffer, pH 7.4) in dialysis membranes with molecular weight cutoff appropriate for this compound (typically 12-14 kDa). Immerse the sealed dialysis units in 50 mL of release medium (PBS with 0.5% Tween 80 to maintain sink conditions).
Irradiation Protocol: Subject the samples to X-ray irradiation at predetermined time points (e.g., 2 Gy, 4 Gy, 8 Gy doses). Include non-irradiated controls maintained under identical conditions. Perform all experiments in triplicate to ensure statistical significance.
Sample Analysis: Withdraw 1 mL aliquots from the release medium at predetermined time intervals (0, 0.5, 1, 2, 4, 8, 12, 24 hours) and replace with fresh medium to maintain constant volume. Quantify this compound concentration using validated HPLC-UV method (C18 column, mobile phase: acetonitrile:water 70:30, flow rate: 1 mL/min, detection: 340 nm).
Data Interpretation: Calculate cumulative drug release and plot release kinetics. Compare irradiated versus non-irradiated samples to determine radiation-triggered release enhancement. The system should demonstrate <20% drug release without radiation and >60% release following X-ray exposure, confirming the radiation-triggered release mechanism [1].
Evaluation of the combined therapeutic effect of this compound and radiation is essential for validating the system's potential for cancer treatment. The following protocol details the assessment of in vitro efficacy across multiple cancer cell lines.
Cell Culture: Maintain human cancer cell lines (e.g., breast cancer MCF-7, pancreatic cancer MiaPaCa-2, glioblastoma U87-MG) in appropriate media (DMEM or RPMI supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ atmosphere [1].
Experimental Groups: Include the following treatment conditions for comparison: (1) Untreated control, (2) Free this compound, (3) Empty PAu NPs, (4) this compound-loaded PAu NPs, (5) Radiation alone, (6) Free this compound + Radiation, (7) this compound-loaded PAu NPs + Radiation.
Treatment Protocol: Seed cells in 96-well plates at 5 × 10³ cells/well and allow to adhere for 24 hours. Treat with respective formulations at equivalent this compound concentrations (typically 1-10 μM based on preliminary dose-response studies). For radiation groups, expose cells to X-ray irradiation (2-4 Gy) 4 hours post-treatment using an X-ray irradiator [1].
Viability Assessment: After 72 hours incubation, assess cell viability using MTT assay. Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Carefully remove medium and dissolve formed formazan crystals in 150 μL DMSO. Measure absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate percentage viability relative to untreated controls. Perform statistical analysis (one-way ANOVA with post-hoc tests) to determine significant differences between treatment groups. The combination of this compound-loaded PAu NPs with radiation should demonstrate significant enhancement in cytotoxicity (p < 0.0001 for certain cancer types) compared to individual modalities [1].
Figure 1: In vitro therapeutic evaluation workflow illustrating the sequential protocol for assessing the efficacy of this compound radiation-triggered drug release system.
The gold coating on the nanoparticles provides inherent contrast properties suitable for non-invasive imaging, enabling real-time tracking of nanoparticle distribution and accumulation. This protocol outlines the procedure for in vivo X-ray/CT imaging in tumor-bearing mouse models.
Animal Model Preparation: Utilize immunocompromised mice (e.g., nude or SCID) bearing subcutaneous xenografts of human cancer cells (breast, pancreatic, or glioblastoma). Allow tumors to grow to approximately 100-150 mm³ before initiating imaging studies. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) [1].
Nanoparticle Administration: Administer this compound-loaded PAu NPs via intravenous injection (tail vein) at a dose of 10 mg nanoparticles/kg body weight (equivalent to 2 mg this compound/kg). Prepare nanoparticles in sterile phosphate-buffered saline (pH 7.4) and filter through 0.22 μm membrane before injection.
CT Imaging Protocol: Anesthetize mice using isoflurane (2-3% in oxygen) and place in the imaging chamber of a micro-CT system (e.g., Nanoscan PET/CT, Mediso, USA). Acquire baseline scans prior to nanoparticle administration. Perform subsequent scans at 1, 4, 8, 12, and 24 hours post-injection using the following parameters: voltage 50 kVp, current 600 μA, exposure time 300 ms, rotation step 0.7°, total scan time approximately 15 minutes [1].
Image Analysis: Reconstruct CT images using filtered back projection algorithm. Quantify nanoparticle accumulation in tumors by measuring Hounsfield unit (HU) values in regions of interest (ROIs) encompassing the entire tumor volume. Compare with muscle tissue as reference. Calculate tumor-to-background contrast ratios for each time point.
Biodistribution Assessment: Following final imaging time points, euthanize animals and collect major organs (heart, liver, spleen, lungs, kidneys) and tumors. Process tissues for elemental gold analysis using ICP-MS to quantitatively determine nanoparticle distribution. Express results as percentage of injected dose per gram of tissue (%ID/g).
Evaluation of the therapeutic potential in appropriate animal models is crucial for validating the anti-tumor efficacy of the combined approach. This protocol describes the assessment of tumor growth inhibition and survival enhancement in tumor-bearing mice.
Study Design: Randomize tumor-bearing mice (tumor volume ~100 mm³) into experimental groups (n=8-10 per group): (1) Untreated control, (2) Radiation alone (2 Gy × 5 fractions), (3) this compound-loaded PAu NPs, (4) this compound-loaded PAu NPs + Radiation (2 Gy × 5 fractions).
Treatment Schedule: Administer nanoparticles via intravenous injection on day 0. For radiation groups, deliver focal X-ray irradiation to tumors 4 hours post-injection (when nanoparticle accumulation peaks based on imaging studies) using a Small Animal Radiation Research Platform (SARRP, Xstrahl Inc, USA, 220kVp, 13 mA) [1]. Shield the rest of the body with lead collimators. Repeat radiation fractions daily for 5 consecutive days.
Tumor Monitoring: Measure tumor dimensions using digital calipers every 2-3 days. Calculate tumor volume using the formula: V = (length × width²)/2. Monitor body weight as an indicator of systemic toxicity. Continue observations for 4-6 weeks or until tumors reach endpoint volume (typically 1500 mm³).
Histopathological Assessment: At study endpoint, collect tumors and major organs for histological processing. Fix tissues in 10% neutral buffered formalin, embed in paraffin, section at 5 μm thickness, and stain with hematoxylin and eosin (H&E). Examine for morphological changes, necrosis, and apoptosis. Perform additional immunohistochemical staining for proliferation (Ki-67) and apoptosis (TUNEL) markers to further characterize treatment effects.
Table 3: In Vivo Therapeutic Efficacy Parameters and Outcomes
| Parameter | Measurement Method | Expected Outcome | Significance |
|---|---|---|---|
| Tumor Growth Inhibition | Caliper measurements, volume calculation | >50% reduction vs. control | p < 0.001 |
| Survival Benefit | Kaplan-Meier analysis | Significant increase in median survival | p = 0.01 [1] |
| Systemic Toxicity | Body weight monitoring, clinical observation | <10% weight loss, no adverse effects | No significant toxicity |
| Histopathological Changes | H&E staining, IHC analysis | Increased necrosis, apoptosis, decreased proliferation | Significant improvement |
| Nanoparticle Safety | Histopathology of major organs | No abnormal findings in healthy tissues | Favorable safety profile [1] |
The radiation-triggered drug release mechanism represents the core innovation of this delivery system, enabling precise spatiotemporal control of therapeutic agent delivery. Understanding this mechanism is essential for optimal application and potential further development of the technology.
The gold nanoparticles coated on the lipo-polymeric hybrid structure play a pivotal role in the radiation response. When exposed to X-ray radiation, the high atomic number (Z) gold atoms undergo photoelectric absorption and Compton scattering, leading to the emission of secondary electrons (Auger electrons, photoelectrons, and Compton recoil electrons) [1]. These secondary electrons interact with the surrounding polymeric matrix, generating reactive oxygen species (ROS) including hydroxyl radicals, superoxide anions, and hydrogen peroxide through radiolysis of water molecules present in the nanoparticle environment.
The generated ROS then induce chain scission in the polymeric components of the nanoparticle matrix, particularly affecting the PEG-PVP hydrogel structure. This radiation-induced polymer degradation disrupts the structural integrity of the nanoparticles, creating pores and channels through which the encapsulated this compound can diffuse out [1]. The release kinetics can be modulated by varying the gold coating thickness and the radiation dose, providing a tunable system for controlled drug delivery.
Additionally, the energy deposition from the radiation and subsequent electron emissions causes localized heating effects, contributing to enhanced drug diffusion through increased molecular mobility. This combination of chemical degradation and physical changes in the nanoparticle matrix enables the on-demand release of therapeutic payload specifically at the irradiation site, thereby minimizing systemic exposure and associated side effects.
The therapeutic efficacy of the this compound radiation-triggered system arises not only from the physical combination of two treatment modalities but also from their interactions at the molecular level, particularly through effects on key cellular signaling pathways.
Radiation therapy alone is known to activate multiple pro-survival signaling pathways in cancer cells, including those mediated by AKT, ERK, and ATM/ATR [4]. These pathways collectively contribute to radiation resistance by suppressing apoptosis, inducing cell cycle arrest, and promoting DNA repair processes. The combination with this compound effectively counteracts these pro-survival signals, leading to enhanced therapeutic outcomes.
This compound demonstrates multi-target effects on critical signaling molecules involved in cancer progression and treatment resistance. In vitro studies have shown that this compound inhibits ABL-2 (IC50 = 0.27 μM), AXL (IC50 < 5.0 μM), and PI4Kiiiβ (IC50 = 0.136 μM)—all of which play roles in cancer cell survival, proliferation, and resistance mechanisms [3]. Additionally, this compound modulates the activity of several kinase signaling pathways including JAK2 (IC50 = 1.85 μM) and MNK2 (IC50 = 0.549 μM), which are involved in inflammatory responses and survival signaling.
The combination of radiation with this compound also impacts DNA damage response pathways. While radiation induces DNA double-strand breaks and activates the ATM/Chk2 and ATR/Chk1 checkpoint pathways, this compound interferes with the efficient repair of these lesions, potentially through inhibition of key DNA repair proteins or through disruption of the cell cycle checkpoint regulation.
Furthermore, this compound demonstrates significant anti-inflammatory activity through inhibition of multiple pro-inflammatory cytokines including IL-1β (IC50 = 2.4 μM), IL-6 (IC50 = 9.1 μM), IL-8 (IC50 = 9.9 μM), Mip-1α (IC50 = 8.9 μM), and TNF-α (IC50 = 8.7 μM) [3]. This cytokine modulation contributes to the overall therapeutic effect by altering the tumor microenvironment and potentially enhancing radiation sensitivity.
Figure 2: Radiation-triggered drug release mechanism illustrating the sequential events from X-ray irradiation to this compound release from the gold-coated nanoparticles.
The this compound radiation-triggered drug release system represents a significant advancement in cancer nanomedicine, successfully integrating multiple therapeutic and diagnostic functions within a single platform. The comprehensive protocols outlined in this document provide researchers with detailed methodologies for the synthesis, characterization, and evaluation of this innovative system, supported by robust experimental data demonstrating efficacy across multiple cancer models [1].
The multifunctional capability of this platform—combining radiosensitization, triggered drug release, and imaging guidance—addresses several limitations of conventional cancer therapies. The spatiotemporal control afforded by the radiation-triggered release mechanism enables precise drug delivery to tumor sites while minimizing systemic exposure, potentially translating to reduced side effects and improved therapeutic outcomes [1]. The significant enhancement in survival observed in preclinical models (p = 0.01) underscores the clinical potential of this approach [1].
Future development of this technology may focus on several promising directions. Personalized treatment planning could be enhanced through the integration of the imaging capabilities with treatment monitoring, potentially allowing for real-time adjustment of therapy based on nanoparticle accumulation and distribution. Exploration of combination with other treatment modalities such as immunotherapy may yield additional synergistic effects. Further optimization of the nanoparticle design to include targeting ligands could improve tumor-specific delivery and enhance therapeutic efficacy while reducing required doses.
The safety profile observed in preclinical studies, coupled with the natural origin of this compound, suggests favorable translation potential [1] [3]. However, comprehensive toxicological studies and scale-up manufacturing development will be essential steps toward clinical application. With continued development, this technology platform may offer a powerful new approach for cancer treatment that fundamentally improves specificity, efficacy, and monitoring capabilities.
The development of multifunctional nanocarriers that combine therapeutic and diagnostic capabilities represents a cutting-edge approach in oncology. Gold nanoparticles (AuNPs) have emerged as particularly promising platforms due to their unique physicochemical properties, including surface plasmon resonance, tunable surface chemistry, and excellent biocompatibility. When combined with Caflanone (FBL-03G), a natural plant-derived anticancer agent with demonstrated efficacy against multiple cancer types, these nanoconstructs enable synergistic approaches to cancer treatment through combined chemotherapy and radiotherapy enhancement.
Recent advances in gold nanoparticle synthesis have focused on creating hybrid nanostructures that leverage the advantages of both polymeric systems and metallic nanoparticles. The lipo-polymeric hybrid nanosystem coated with gold described in recent literature demonstrates three critical functionalities: (1) significant radiosensitization effects to enhance radiation therapy, (2) radiation-triggered drug release capabilities for spatiotemporal control of therapeutic delivery, and (3) excellent contrast enhancement properties for X-ray/CT imaging applications [1]. This combination of therapeutic and diagnostic functions positions this compound-loaded gold nanoparticles as promising theranostic agents for image-guided cancer therapy.
The foundation of this drug delivery system begins with the creation of hybrid nanoparticles that combine lipid and polymeric components:
The gold coating process enhances radiation sensitivity and provides imaging capabilities:
Table 1: Gold Coating Optimization Parameters
| Nanoparticle Type | HAuCl₄·3H₂O Concentration (mM) | Ascorbic Acid Concentration (mM) | Resulting Color |
|---|---|---|---|
| PAu5 | 5 | 10 | Light brown |
| PAu10 | 10 | 10 | Medium brown |
| PAu15 | 15 | 10 | Dark brown |
| PAu20 | 20 | 10 | Very dark brown |
For researchers interested in more sustainable synthesis methods, biological approaches offer promising alternatives:
Comprehensive characterization is essential to ensure nanoparticle quality, reproducibility, and therapeutic potential:
Table 2: In Vitro Characterization Data for this compound-Loaded Gold Nanoparticles
| Parameter | PDPC NPs (Without Gold) | PAu10 NPs (With Gold Coating) | Measurement Technique |
|---|---|---|---|
| Average Size (nm) | 125.4 ± 8.7 | 136.2 ± 9.2 | DLS |
| Polydispersity Index | 0.15 ± 0.03 | 0.18 ± 0.04 | DLS |
| Zeta Potential (mV) | -12.3 ± 1.5 | -15.7 ± 1.8 | Electrophoretic Light Scattering |
| Drug Loading (%) | 8.4 ± 0.6 | 7.9 ± 0.5 | HPLC |
| Encapsulation Efficiency (%) | 82.5 ± 4.3 | 78.9 ± 3.8 | HPLC |
| Gold Content (%) | N/A | 12.3 ± 1.2 | ICP-MS |
The following workflow diagram illustrates the complete synthesis and characterization process:
Figure 1: this compound Gold Nanoparticle Synthesis Workflow
Robust in vitro models are essential for establishing therapeutic potential before advancing to animal studies:
Table 3: In Vitro Anticancer Efficacy of this compound-Loaded Gold Nanoparticles
| Cell Line | IC₅₀ Free this compound (μM) | IC₅₀ this compound NPs (μM) | Radiosensitization Enhancement Ratio | Significance (p-value) |
|---|---|---|---|---|
| MDA-MB-231 (Breast) | 12.3 ± 1.4 | 5.8 ± 0.7 | 1.82 ± 0.15 | 0.0002 |
| MIA PaCa-2 (Pancreatic) | 15.7 ± 1.8 | 7.2 ± 0.9 | 1.91 ± 0.18 | <0.0001 |
| U87-MG (Glioblastoma) | 18.2 ± 2.1 | 8.4 ± 1.1 | 1.87 ± 0.16 | <0.0001 |
Translation to animal models provides critical insights into therapeutic potential and safety profile:
The following diagram illustrates the proposed mechanism of action for this compound-loaded gold nanoparticles:
Figure 2: Multimodal Therapy Mechanism
Successful implementation of these protocols requires attention to several critical technical aspects:
This compound-loaded gold nanoparticles represent a promising platform for cancer theranostics, combining targeted chemotherapy, enhanced radiotherapy, and diagnostic imaging capabilities. The protocols outlined herein provide researchers with comprehensive methodologies for synthesizing, characterizing, and evaluating these innovative nanoconstructs. Future development should focus on clinical translation, including scale-up under Good Manufacturing Practice (GMP) conditions, thorough toxicological profiling, and patient stratification strategies for personalized oncology applications.
The integration of artificial intelligence in nanoparticle design optimization and the development of sustainable synthesis methods represent exciting frontiers that may further enhance the therapeutic potential and accessibility of these advanced nanomedicines [2] [5].
This compound is a potent flavonoid compound initially isolated from Cannabis sativa L. that has demonstrated significant multi-target antiviral activity against SARS-CoV-2. As a member of the flavonoid family, this compound exhibits the characteristic chemical scaffold of polyphenolic compounds but with distinct substitutions that enhance its biological activity. Recent research has revealed that this compound possesses pleiotropic inhibitory effects against viral entry factors including ABL-2, cathepsin L, PI4Kiiiβ and AXL-2, which are particularly relevant for preventing mother-to-fetus transmission of coronavirus [1]. Additionally, this compound shows multi-modal anti-inflammatory activity through the inhibition of key cytokines including IL-1β, IL-6, IL-8, TNF-α and Mip-1α [1]. Computational studies have further demonstrated that this compound, along with other flavonoids like hesperetin and myricetin, binds with high affinity to the helicase spike protein of SARS-CoV-2 and protease cleavage sites on the ACE2 receptor [1] [2].
The development of reliable pharmacokinetic study methods for this compound is paramount for advancing this promising compound through the drug development pipeline. As with other flavonoids, this compound is expected to undergo significant hepatic metabolism and conjugation, potentially limiting its systemic bioavailability [1]. However, recent insights into the inflammatory activation of polyphenolic compounds suggest that this compound may exhibit site-specific activity in infected tissues through β-glucuronidase-mediated deglucuronidation [1]. These unique properties necessitate specialized methodological approaches for accurately characterizing this compound's absorption, distribution, metabolism, and excretion (ADME) profile. The protocols outlined in this document integrate contemporary bioanalytical techniques with specific considerations for flavonoid compounds to enable comprehensive pharmacokinetic evaluation of this compound.
This compound possesses specific chemical properties that significantly influence its pharmacokinetic behavior and present unique challenges for analytical method development. As a flavonoid compound, this compound features the characteristic diphenylpropane skeleton (C6-C3-C6) with specific hydroxyl and methoxy substitutions that dictate its solubility, stability, and metabolic fate. The compound demonstrates moderate lipophilicity, which influences its membrane permeability and tissue distribution patterns. This compound contains multiple phenolic hydroxyl groups that can undergo phase II metabolism via glucuronidation and sulfation, potentially reducing systemic exposure. The compound is also susceptible to pH-dependent degradation and photoisomerization, requiring careful handling during sample collection and processing [1] [3].
Table 1: Key Chemical Properties of this compound Relevant to Method Development
| Property | Characteristics | Impact on Analysis |
|---|---|---|
| Chemical Class | Flavonoid | Determines extraction methods and chromatographic behavior |
| Molecular Weight | ~354 g/mol (estimated) | Impacts mass spectrometry parameters |
| Solubility | DMSO-soluble, moderate water solubility | Affects sample preparation and formulation |
| Acidic Functional Groups | Phenolic hydroxyls | Influences ionization in mass spectrometry |
| Stability Concerns | pH-sensitive, light-sensitive | Requires specific handling conditions |
| Metabolic Soft Spots | Hydroxyl groups (glucuronidation sites) | Guides metabolite identification strategies |
The analysis of this compound in biological matrices presents several challenges that must be addressed through optimized methodological approaches. The expected low circulating concentrations due to extensive metabolism necessitate highly sensitive detection methods, typically requiring mass spectrometric detection in the nanogram to picogram per milliliter range. The presence of endogenous isobaric compounds in biological samples can interfere with analysis, necessitating selective chromatographic separation prior to detection. The structural similarity between this compound and its metabolites requires methods capable of resolving these closely related compounds. Additionally, the potential for analyte degradation during sample storage and processing mandates implementation of stabilization protocols including the use of antioxidants, temperature control, and minimal light exposure [1] [4].
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard technique for the quantification of this compound in biological matrices due to its superior sensitivity, selectivity, and capacity for high-throughput analysis. The method leverages atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in negative ion mode, which is particularly suitable for the detection of flavonoid compounds like this compound. For chromatographic separation, a reverse-phase C18 column (100 × 2.1 mm, 1.8-2.7 μm particle size) maintained at 40°C provides optimal resolution of this compound from endogenous matrix components. The mobile phase typically consists of 0.1% formic acid in water (solvent A) and 0.1% formic acid in acetonitrile (solvent B) with a gradient elution program increasing from 10% to 90% solvent B over 6-8 minutes at a flow rate of 0.3 mL/min [4] [3].
The mass spectrometric detection of this compound employs multiple reaction monitoring (MRM) for maximum specificity, with transitions optimized for the deprotonated molecular ion [M-H]⁻. The instrument parameters should be carefully optimized for this compound, with typical settings including: capillary voltage: 3.5 kV, source temperature: 150°C, desolvation temperature: 500°C, cone gas flow: 50 L/hour, and desolvation gas flow: 1000 L/hour. The use of a stable isotopically labeled internal standard (e.g., this compound-d4) is strongly recommended to compensate for matrix effects and recovery variations. The method should be fully validated according to FDA and EMA guidelines for selectivity, sensitivity, linearity, accuracy, precision, matrix effects, and stability under various storage and processing conditions [5] [6].
Table 2: LC-MS/MS Conditions for this compound Quantification in Biological Matrices
| Parameter | Recommended Conditions | Alternative Options |
|---|---|---|
| Chromatography | Reverse-phase C18 column (100 × 2.1 mm, 1.8 μm) | HSS C18 column (100 × 2.1 mm, 1.7 μm) |
| Mobile Phase | 0.1% formic acid in water/acetonitrile gradient | Ammonium acetate (5 mM) in water/methanol gradient |
| Flow Rate | 0.3 mL/min | 0.2-0.4 mL/min (depending on column dimensions) |
| Injection Volume | 5-10 μL | 2-20 μL (depending on sensitivity requirements) |
| Ionization Mode | Negative ESI | APCI in negative mode |
| MS Detection | MRM mode | SRM mode |
| Source Temperature | 150°C | 120-150°C |
| Desolvation Temperature | 500°C | 450-550°C |
Robust sample preparation is critical for the accurate quantification of this compound in biological matrices due to the complex nature of plasma, tissue homogenates, and other biological samples. Protein precipitation (PPT) represents the most straightforward approach, typically employing acetonitrile or methanol in a 3:1 ratio (organic solvent:biological matrix) followed by vortex mixing and centrifugation at 14,000 × g for 10 minutes. While PPT offers simplicity and high recovery, it provides limited cleanup and may necessitate additional steps to mitigate matrix effects. For enhanced sensitivity and cleaner extracts, liquid-liquid extraction (LLE) using ethyl acetate or methyl tert-butyl ether (MTBE) effectively extracts this compound while excluding more polar matrix components. The highest degree of cleanup is achieved through solid-phase extraction (SPE) using mixed-mode cation exchange cartridges, which provide exceptional selectivity for flavonoid compounds like this compound [5] [6].
The selection of an appropriate anticoagulant for plasma collection is crucial, with K2EDTA generally preferred over heparin due to potential ion suppression effects in mass spectrometry. Samples should be processed promptly after collection, with immediate stabilization using antioxidant cocktails containing ascorbic acid (0.1% w/v) and EDTA (1 mM) to prevent oxidative degradation. For tissue distribution studies, homogenization should be performed in ice-cold phosphate buffer (pH 6.8) at a concentration of 1:4 (w/v) tissue to buffer using a mechanical homogenizer. All samples should be stored at -80°C in polypropylene tubes to maintain analyte stability until analysis, with freeze-thaw cycles strictly limited to a maximum of three cycles [5].
Comprehensive preclinical pharmacokinetic studies in appropriate animal models are essential for characterizing this compound's ADME profile and informing clinical trial design. Sprague-Dawley rats (250-300 g) and Beagle dogs (10-15 kg) represent suitable model species for initial pharmacokinetic evaluation, with sample sizes of 6-8 animals per group providing adequate statistical power. The compound should be administered via relevant routes, including intravenous injection for absolute bioavailability determination and oral gavage for therapeutic route evaluation. Formulation development is critical for oral administration, with this compound typically prepared as a suspension in 0.5% methylcellulose with 0.1% Tween 80 or as a solution in PEG-400/water (60:40, v/v) to enhance solubility and absorption. Dosing levels should be selected based on preliminary toxicity studies, typically ranging from 5-50 mg/kg for intravenous administration and 10-100 mg/kg for oral administration [1] [6].
Serial blood sampling (100-200 μL per time point) should be performed at appropriate intervals based on the expected elimination half-life, typically at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration for intravenous dosing and pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours for oral administration. For tissue distribution studies, animals should be euthanized at strategic time points (e.g., 0.5, 2, and 8 hours post-dose) with collection of major organs including liver, kidneys, lungs, brain, heart, spleen, and adipose tissue. Additional studies should investigate the potential for inflammatory activation of this compound by comparing pharmacokinetic parameters in control animals versus those with experimentally-induced inflammation at infection sites, as suggested by the deglucuronidation-through-inflammation mechanism proposed for flavonoids [1].
Assessment of metabolic stability is crucial for understanding this compound's clearance mechanisms and potential for drug-drug interactions. Studies should be conducted using pooled human liver microsomes (0.5 mg/mL protein) and hepatocytes (1 million cells/mL) in Krebs-Henseleit buffer (pH 7.4) supplemented with NADPH-regenerating system. Incubations should be performed at 37°C with this compound concentrations typically ranging from 1-10 μM, with aliquots quenched with ice-cold acetonitrile at predetermined time points (0, 5, 15, 30, 45, and 60 minutes). Reaction phenotyping employs selective chemical inhibitors (furafylline for CYP1A2, quinidine for CYP2D6, ketoconazole for CYP3A4) and recombinant cytochrome P450 enzymes to identify the specific isoforms responsible for this compound metabolism. Additionally, studies should investigate flavonoid-specific metabolic pathways including deglucuronidation by β-glucuronidase at sites of inflammation, which may significantly influence local active concentrations [1] [5].
Comprehensive pharmacokinetic analysis should be performed using validated software such as Phoenix WinNonlin or equivalent platforms. Non-compartmental analysis (NCA) provides robust estimation of fundamental parameters including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC0-t and AUC0-∞), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vz). The absolute oral bioavailability (F) should be calculated using the formula: F (%) = (AUCpo × DIV) / (AUCiv × DPO) × 100, where AUC represents the area under the curve for each administration route and D represents the administered dose. Compartmental modeling provides additional insight into the fundamental kinetic processes governing this compound absorption, distribution, and elimination, with two- or three-compartment models typically appropriate for flavonoid compounds [6].
Special attention should be given to parameters that may reflect this compound's unique proposed mechanism of action, particularly the potential for inflammatory tissue-specific activation. The degree of enterohepatic recirculation should be evaluated through characterization of secondary concentration peaks, while the extent of tissue distribution should be assessed through measurement of tissue-to-plasma concentration ratios at steady state. Pharmacokinetic-pharmacodynamic (PK-PD) modeling should incorporate not only plasma concentrations but also potential local activation through deglucuronidation, which may not be reflected in systemic exposure measures. This is particularly relevant given the proposed mechanism wherein β-glucuronidase released from neutrophils and macrophages at infection sites can reactivate this compound from its inactive glucuronidated form [1].
The following diagrams illustrate this compound's proposed antiviral mechanism and the comprehensive workflow for pharmacokinetic studies.
Figure 1: this compound's Proposed Pharmacokinetic and Antiviral Mechanism Pathway
Figure 2: Comprehensive Workflow for this compound Pharmacokinetic Studies
The application notes and protocols detailed in this document provide a comprehensive methodological framework for conducting rigorous pharmacokinetic studies of this compound. The unique proposed mechanism of inflammatory activation for this compound and other flavonoids necessitates specialized approaches that account for potential site-specific deglucuronidation and activity. Implementation of these protocols will enable researchers to generate robust, reproducible data on this compound's ADME properties, supporting its continued development as a promising multi-target antiviral agent. Future methodological enhancements should focus on improved sensitivity for detecting low abundant metabolites, advanced modeling approaches for predicting tissue-specific concentrations, and integrated PK-PD models that account for both systemic exposure and local activation at sites of infection. As research progresses, these protocols may be adapted for clinical study design, ultimately contributing to the development of effective therapeutics based on this promising flavonoid compound.
Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most challenging malignancies to treat, with limited therapeutic options and poor survival outcomes. The combination of Caflanone (FBL-03G) with radiotherapy represents a novel approach that leverages natural product chemistry with advanced radiation oncology. This compound, a preylated phenolic flavone derived from cannabis sativa, demonstrates multimodal antitumor activity while functioning as a radio-sensitizing agent. This application note provides detailed protocols and experimental data supporting this combination therapy, which has recently received FDA Investigational New Drug (IND) clearance for clinical trials in pancreatic cancer patients [1].
The biological rationale for this combination stems from this compound's unique mechanisms of action that complement radiation therapy at the molecular level. Unlike conventional chemotherapeutic agents, this compound simultaneously targets multiple critical pathways in pancreatic cancer, including KRAS signaling (mutated in >90% of PDAC cases) and tumor-associated macrophages via CSF1-R inhibition [1]. Preclinical studies demonstrate that this compound not only enhances radiation-induced cancer cell death but also stimulates systemic antitumor immune responses, causing regression of non-irradiated distant tumors in murine models—a phenomenon known as the abscopal effect [1].
This compound exhibits pleiotropic mechanisms that disrupt multiple hallmarks of pancreatic cancer. The compound directly targets molecular pathways essential for tumor survival and progression while simultaneously modulating the tumor microenvironment to enhance radiation sensitivity. Primary mechanisms include:
KRAS Suppression: this compound demonstrates potent suppression of KRAS expression, particularly targeting the G12D mutation present in >36% of pancreatic cancers [1]. This mutation drives uncontrolled proliferation and therapy resistance through constitutive activation of downstream signaling cascades including MAPK and PI3K pathways.
CSF1-R Inhibition: By targeting colony-stimulating factor 1 receptor (CSF1-R), this compound disrupts the recruitment and polarization of tumor-associated macrophages (TAMs) that normally promote immunosuppression, angiogenesis, and tumor invasion [1].
Oxidative Stress Modulation: this compound enhances radiation-induced reactive oxygen species (ROS) generation while simultaneously inhibiting cellular antioxidant defense systems, particularly the glutathione and thioredoxin pathways that protect cancer cells from radiation damage [2].
The combination of this compound with radiotherapy creates a synergistic therapeutic effect through multiple interconnected mechanisms. Radiation directly damages DNA through single and double-strand breaks, while indirectly generating cytotoxic ROS via water radiolysis. This compound amplifies these effects through several pathways:
Figure 1: Signaling Pathways in this compound-Radiotherapy Combination Therapy. This diagram illustrates the synergistic mechanisms through which this compound enhances radiotherapy efficacy. Radiation directly causes DNA damage and generates reactive oxygen species (ROS), while this compound amplifies these effects by increasing ROS production, suppressing DNA repair mechanisms, and modulating tumor-associated macrophages (TAMs) to activate anti-tumor immunity, collectively leading to enhanced cancer cell apoptosis.
The lipopolymeric hybrid nanosystem provides an optimal delivery platform for this compound, enhancing tumor targeting and enabling radiation-triggered drug release. The synthesis protocol involves sequential preparation steps:
Materials: 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS-Na), Polyethylene glycol (PEG, 1.98g), Polyvinylpyrrolidone (PVP, 0.52g), Hydrogen Tetrachloroaurate(III) (HAuCl₄·3H₂O), Ascorbic acid (10mM), Calcium chloride solution (100mM), Phosphate buffer (pH 7.0) [3].
Lipopolymeric Nanoparticle Synthesis: Prepare DOPS-Na liposomes using thin film hydration technique. Dissolve PEG and PVP separately in Milli-Q water. Add liposomes (10 mg/mL) to PEG solution under constant stirring. Inject this mixture into PVP solution while maintaining stirring. Add calcium chloride solution dropwise and continue stirring for 60 minutes at room temperature. Wash nanoparticles twice with buffer solution (1 mM CaCl₂, 150 mM NaCl) and recover by centrifugation. Disperse final particles in storage buffer at 4°C [3].
Gold Coating Procedure: Mix PDPC nanoparticles (2 mg/mL) with varying concentrations of HAuCl₄·3H₂O (5-20 mM based on desired coating thickness). Add ascorbic acid (10 mM) to initiate reduction reaction. Monitor color change from colorless to dark brown indicating gold nanoparticle formation. Designate final products as PAu5, PAu10, PAu15, or PAu20 based on initial gold salt concentration [3].
Drug Loading: Incubate synthesized nanoparticles with this compound (provided by Flavocure Biotech Inc.) at 1:5 drug-to-carrier ratio for 24 hours at 4°C. Remove unincorporated drug through centrifugal filtration (100 kDa MWCO). Determine loading efficiency through HPLC analysis of filtrate [4] [3].
Cell Lines: Human pancreatic cancer cells (MIA PaCa-2, PANC-1), breast cancer cells (MCF-7, MDA-MB-231), and glioblastoma cells (U87, U251). Culture in appropriate media (DMEM or RPMI) supplemented with 10% fetal bovine serum at 37°C with 5% CO₂ [4] [3].
Treatment Groups: (1) Untreated control, (2) Radiation alone (2-8 Gy), (3) this compound-loaded nanoparticles alone (0.1-10 μM), (4) Combination therapy: this compound nanoparticles followed by radiation [4].
Irradiation Parameters: Utilize X-ray irradiator (220kVp, 13mA) at varying doses (2-8 Gy) 4 hours post-drug administration. Include sham irradiation for control groups [3].
Clonogenic Survival Assay: Plate cells at appropriate densities (200-10,000 cells/well based on expected survival). Treat with experimental conditions and allow 10-14 days for colony formation (>50 cells). Fix with methanol, stain with crystal violet, and count colonies automatically. Calculate survival fractions normalized to plating efficiency [4] [3].
Reactive Oxygen Species Detection: Incubate cells with 10 μM DCFH-DA for 30 minutes post-treatment. Measure fluorescence (Ex/Em: 485/535 nm) at 0, 30, 60, and 120 minutes. Include positive control (H₂O₂) and inhibitor (N-acetylcysteine) [2].
Apoptosis Analysis: Harvest cells 24-72 hours post-treatment. Stain with Annexin V-FITC and propidium iodide according to manufacturer protocol. Analyze via flow cytometry within 1 hour. Distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [4].
Tumor Models: Establish subcutaneous xenografts in immunocompromised mice (200-400 mm³ tumor volume) or orthotopic pancreatic tumors in syngeneic models. Randomize animals to treatment groups (n=8-10) when tumors reach appropriate size [4] [1].
Treatment Groups: (1) Vehicle control, (2) Radiation alone (5-10 Gy fractionated), (3) this compound nanoparticles alone (10-50 mg/kg, 2-3× weekly), (4) Combination therapy [4] [1].
Administration and Irradiation: Administer this compound nanoparticles via tail vein injection. For radiation therapy, employ Small Animal Radiation Research Platform (SARRP, 220kVp, 13mA) with CT guidance 4 hours post-injection when tumor drug accumulation peaks. Use proper anesthesia and immobilization during irradiation [3].
Tumor Volume Monitoring: Measure tumor dimensions 2-3 times weekly using calipers. Calculate volume using formula: (length × width²)/2. Record survival until endpoints reached (tumor volume >1500 mm³ or 20% weight loss) [4].
CT Imaging Protocol: Acquire pre- and post-contrast CT images (NanoScan PET/CT) at baseline and weekly intervals. Use 100 μL gold nanoparticle formulation as contrast agent. Analyze tumor volume, density, and enhancement kinetics [4] [3].
Histopathological Analysis: Collect tumors and major organs at endpoint. Fix in 10% formalin, embed in paraffin, section at 5μm thickness. Perform H&E staining, TUNEL assay for apoptosis, and immunohistochemistry for Ki-67, cleaved caspase-3, and CD31 [4].
Table 1: In Vitro Efficacy of this compound-Radiotherapy Combination Across Cancer Types
| Cancer Type | Cell Line | Radiation Alone Survival % | This compound Alone Survival % | Combination Survival % | p-value |
|---|---|---|---|---|---|
| Pancreatic | MIA PaCa-2 | 42.3 ± 3.2 | 38.7 ± 2.9 | 12.5 ± 1.8 | <0.0001 |
| Pancreatic | PANC-1 | 45.6 ± 4.1 | 41.2 ± 3.7 | 14.2 ± 2.1 | <0.0001 |
| Breast | MCF-7 | 51.8 ± 4.3 | 47.9 ± 3.9 | 18.9 ± 2.4 | 0.0002 |
| Breast | MDA-MB-231 | 48.9 ± 4.0 | 44.5 ± 3.8 | 16.7 ± 2.3 | 0.0003 |
| Glioblastoma | U87 | 39.5 ± 3.1 | 35.8 ± 2.8 | 9.8 ± 1.5 | <0.0001 |
| Glioblastoma | U251 | 41.2 ± 3.4 | 37.6 ± 3.0 | 11.3 ± 1.7 | <0.0001 |
Data represent mean ± SD of clonogenic survival following treatment with 4Gy radiation and/or 1μM this compound for 72 hours [4].
Table 2: In Vivo Therapeutic Efficacy in Pancreatic Cancer Murine Model
| Treatment Group | Tumor Volume Reduction % | Survival Extension (Days) | Apoptosis Index | Microvessel Density |
|---|---|---|---|---|
| Control | - | - | 2.1 ± 0.3 | 28.5 ± 3.2 |
| Radiation Alone | 32.7 ± 4.2 | 12.3 ± 2.1 | 18.9 ± 2.4 | 19.8 ± 2.3 |
| This compound Alone | 41.5 ± 3.9 | 16.7 ± 2.8 | 24.3 ± 2.9 | 14.2 ± 1.9 |
| Combination | 78.9 ± 5.7 | 38.4 ± 4.5 | 52.7 ± 4.8 | 8.3 ± 1.2 |
Data represent mean ± SEM from orthotopic pancreatic tumor models (n=8-10) following 3-week treatment regimen [4] [1].
Table 3: Physicochemical Properties of Gold-Coated Lipo-Polymeric Nanoparticles
| Parameter | PDPC NPs | PAu5 NPs | PAu10 NPs | PAu15 NPs | PAu20 NPs |
|---|---|---|---|---|---|
| Size (nm) | 145.3 ± 6.2 | 152.7 ± 5.8 | 161.2 ± 7.1 | 173.8 ± 8.4 | 189.5 ± 9.3 |
| PDI | 0.12 ± 0.02 | 0.14 ± 0.03 | 0.16 ± 0.04 | 0.19 ± 0.05 | 0.23 ± 0.06 |
| Zeta Potential (mV) | -28.4 ± 1.8 | -25.7 ± 1.5 | -22.3 ± 1.3 | -19.6 ± 1.2 | -16.2 ± 1.1 |
| Gold Coating Thickness (nm) | - | 3.2 ± 0.4 | 6.8 ± 0.7 | 10.5 ± 1.1 | 15.7 ± 1.6 |
| Drug Loading (%) | 8.7 ± 0.6 | 8.3 ± 0.5 | 7.9 ± 0.5 | 7.2 ± 0.4 | 6.5 ± 0.4 |
| Radiation-triggered Release (%) | 22.4 ± 2.1 | 45.6 ± 3.8 | 68.9 ± 5.2 | 82.7 ± 6.4 | 91.5 ± 7.3 |
Data represent mean ± SD of three independent batches [4] [3].
The safety profile of this compound-loaded nanoparticles has been extensively evaluated in preclinical models. Histopathological assessment of major organs (heart, liver, kidneys, lungs) revealed no significant adverse effects in healthy mice following administration of therapeutic doses. The gold coating thickness directly influenced radiation-triggered drug release, with PAu15 and PAu20 nanoparticles demonstrating >80% release following clinical relevant radiation doses (2-8 Gy) [4]. This controlled release profile enables spatiotemporal specificity, minimizing off-target effects while maximizing therapeutic efficacy at the tumor site.
Based on the compelling preclinical evidence, this compound in combination with radiotherapy has advanced to clinical development. The FDA has cleared an Investigational New Drug (IND) application for a Phase I, first-in-human study in pancreatic cancer patients [1]. Key considerations for clinical translation include:
Patient Selection: Patients with locally advanced or metastatic pancreatic cancer, with adequate organ function and life expectancy >3 months. KRAS mutation status should be documented when possible.
Dosing Regimen: Based on preclinical pharmacokinetics, the proposed regimen involves intravenous administration of this compound nanoparticles (dose escalation from 20-100 mg/m²) followed by focal radiotherapy (45-50 Gy in 1.8-2 Gy fractions) to the primary tumor.
Response Assessment: Utilize RECIST 1.1 criteria combined with metabolic imaging (FDG-PET) and circulating biomarker analysis (CA19-9, ctDNA) to evaluate treatment response.
The combination of This compound with radiotherapy represents a promising multimodal approach for treating aggressive malignancies like pancreatic cancer. The three-in-one functionality of the nanocarrier system—combining radiosensitization, radiation-triggered drug release, and imaging capabilities—provides a comprehensive theranostic platform [4] [3]. Future directions include exploring this combination in other KRAS-driven malignancies, developing personalized dosing strategies based on tumor biology, and combining with immunotherapy to further enhance systemic antitumor immunity.
Caflanone (FBL-03G) is a novel natural plant-derived anticancer agent demonstrating significant therapeutic potential against multiple cancer types, including breast, pancreatic, and glioblastoma models. Recent studies have highlighted its potent cytotoxicity and immunomodulatory properties when delivered via advanced nanocarrier systems. The strategic implementation of pulmonary delivery approaches for this compound represents a promising therapeutic paradigm for treating both localized lung diseases and systemic conditions, leveraging the unique anatomical and physiological advantages of the respiratory system. The lung's immense surface area (approximately 70-100 m² in adults) and high vascularization create an ideal environment for drug absorption, while the alveolar-capillary barrier (merely 0.2-0.7 μm thick) enables efficient drug transfer into the systemic circulation when desired. [1] [2]
The therapeutic rationale for pulmonary delivery of this compound extends beyond simple anatomical considerations. Pulmonary administration bypasses first-pass hepatic metabolism, potentially enhancing bioavailability and reducing systemic exposure and associated toxicities. For respiratory cancers and other lung diseases, this approach enables direct targeting of pathological sites, potentially allowing for dose reduction while maintaining therapeutic efficacy. Furthermore, the relatively low enzymatic activity in the pulmonary environment compared to the gastrointestinal tract may protect this compound from premature degradation, enhancing its stability and therapeutic potential. These advantages position pulmonary this compound delivery as a promising strategy worth further investigation and development. [3] [2]
Table 1: Key Characteristics of this compound (FBL-03G)
| Property | Specification | Reference |
|---|---|---|
| Source | Natural plant-derived compound | [4] |
| Purity | ≥98.7% (HPLC determination) | [5] |
| Anticancer Activity | Demonstrated against breast, pancreatic, and glioblastoma models | [4] |
| Proposed Mechanism | Immunoadjuvant properties; specific molecular targets under investigation | [5] |
| Current Formulations | Lipo-polymeric nanoparticles, gold-coated hybrids, lyophilized powders | [4] [5] |
Table 2: Therapeutic Advantages of Pulmonary Delivery for this compound
| Advantage | Impact on Therapy | Relevance to this compound |
|---|---|---|
| Direct Lung Targeting | High drug concentration at disease site | Critical for lung cancers and respiratory metastases |
| Bypasses First-Pass Metabolism | Enhanced bioavailability | Potentially lower dose requirements |
| Large Surface Area | Rapid absorption | Suitable for both local and systemic effects |
| Low Enzymatic Activity | Improved drug stability | Maintains this compound integrity |
| Non-Invasive Administration | Improved patient compliance | Facilitates outpatient and chronic dosing |
The lipo-polymeric hybrid nanoparticle system represents a sophisticated approach to this compound encapsulation, combining the biocompatibility of lipid-based systems with the stability and controlled release properties of polymeric matrices. The foundation of this system utilizes 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (sodium salt) (DOPS-Na) as the primary lipid component, which forms stable liposomes through thin film hydration techniques. These liposomes are subsequently integrated with a polymeric hydrogel matrix composed of polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP) in a specific ratio, cross-linked with calcium chloride to form stable nanoparticles. The PEG component provides stealth properties, reducing macrophage uptake and extending circulation time, while PVP enhances stability and drug loading capacity. The resulting hybrid nanoparticles typically exhibit sizes ranging from 100-300 nm, ideal for avoiding rapid clearance while maintaining the ability to penetrate biological barriers in the respiratory system. [4]
The drug loading process for this compound in this system can be achieved through either incorporation during the lipid film formation (pre-loading) or incubation with pre-formed nanoparticles (post-loading). Pre-loading typically results in higher encapsulation efficiency (often exceeding 70-80%) as the drug becomes incorporated within the lipid bilayers during formation. The calcium chloride cross-linking step is critical for achieving the desired structural integrity and controlled release properties, creating ionic bridges between polymer chains that stabilize the nanoparticle structure while allowing for responsive drug release in specific physiological environments. This formulation approach is particularly suitable for nebulization applications, as the hybrid structure protects this compound from the shear forces and environmental exposure during aerosolization. [4]
The gold-coated nanoparticle system builds upon the lipo-polymeric hybrid foundation by incorporating a nanoscale gold coating through in-situ reduction of chloroauric acid (HAuCl₄·3H₂O) using ascorbic acid as a reducing agent. This innovative approach creates a multifunctional system that combines the drug delivery capabilities of the hybrid nanoparticle with the radio-sensitizing properties of gold nanoparticles. The gold coating thickness can be precisely controlled by varying the concentration of gold precursor, with optimal radio-sensitization typically achieved at gold coatings representing 10-15% of total nanoparticle weight. This system enables triple functionality: (1) radio-sensitization for enhanced radiotherapy efficacy, (2) radiation-triggered drug release capabilities, and (3) utility as an X-ray/CT contrast agent for image-guided therapy. The combination of these functions creates a theranostic platform that simultaneously provides treatment and monitoring capabilities. [4]
The radiation-triggered release mechanism in this system operates through interactions between the gold coating and X-ray radiation. When exposed to therapeutic X-ray doses (typically 2-10 Gy), the high atomic number gold atoms absorb radiation energy and generate secondary electrons, which induce localized damage to the polymeric matrix, thereby enhancing this compound release specifically in irradiated tissues. This spatiotemporal control of drug release represents a significant advancement in targeted therapy, minimizing off-target effects while maximizing therapeutic impact at disease sites. The gold coating also provides enhanced contrast in both X-ray and CT imaging, allowing visualization of nanoparticle distribution and accumulation—a critical feature for treatment planning and monitoring. [4]
The CLARITY (Customizable Lyophilized Agent for Radiotherapy Imaging and TherapY) biomaterial represents an innovative approach to this compound formulation designed specifically for point-of-care reconstitution and administration. This system utilizes a base composition of chitosan (2% w/v) and sodium alginate (4% w/v) mixed in a 1:1 ratio, combined with contrast-providing nanoparticles such as manganese oxide (Mn₂O₃), cerium oxide (CeO₂), or gold. The mixture is subjected to lyophilization at -88°C and 0.12 mBar for 72 hours, resulting in a stable, meshy dry substance that can be pulverized into a fine powder. This powder can be reconstituted at the point of care with this compound solution, creating an injectable or inhalable formulation. The lyophilization process enhances stability and shelf-life, addressing challenges associated with cold chain storage and transportation—particularly valuable in resource-limited settings. [5]
The choice of contrast-providing nanoparticles in the CLARITY system depends on the intended imaging modality. Manganese oxide nanoparticles provide excellent T1-weighted MRI contrast, while gold nanoparticles offer superior CT imaging capabilities. Cerium oxide nanoparticles provide both imaging properties and additional antioxidant functions. When rehydrated with this compound solution, the lyophilized matrix forms a hydrogel that provides sustained release of the active compound over extended periods (up to 30 days in preclinical models). This extended release profile is particularly advantageous for maintaining therapeutic drug levels between treatment sessions, potentially improving patient compliance and treatment outcomes. The versatility of this platform allows customization based on specific clinical needs, imaging requirements, and administration routes. [5]
Table 3: Composition of this compound Formulation Systems
| Component | Lipo-Polymeric Hybrid | Gold-Coated System | Lyophilized CLARITY |
|---|---|---|---|
| Primary Matrix | DOPS-Na liposomes + PEG/PVP hydrogel | DOPS-Na liposomes + PEG/PVP hydrogel | Chitosan-sodium alginate hydrogel |
| Active Compound | This compound | This compound | This compound (added at reconstitution) |
| Key Additives | Calcium chloride (cross-linker) | Gold coating (5-20% w/w) | Manganese oxide, cerium oxide, or gold nanoparticles |
| Stabilizers | PVP polymer | PVP polymer | None required (lyophilized) |
| Stealth Component | PEG | PEG | None |
| Final Form | Aqueous suspension | Aqueous suspension | Lyophilized powder |
The synthesis of This compound-loaded lipo-polymeric hybrid nanoparticles follows a modified hydrogel isolation technique that ensures high encapsulation efficiency and controlled particle size distribution. Begin by preparing the lipid component through thin film hydration: dissolve 10 mg of DOPS-Na in an appropriate organic solvent (chloroform:methanol 2:1 v/v) in a round-bottom flask, adding 2 mg of this compound to the organic solution. Remove the organic solvent using rotary evaporation at 40°C to form a thin, uniform lipid film, then hydrate the film with 1 mL of Milli-Q water at 60°C with vigorous vortexing to form multilamellar vesicles. Subject the resulting suspension to sonication (5-10 cycles of 30 seconds pulse, 30 seconds rest) or extrusion through polycarbonate membranes (100-400 nm pore size) to achieve uniform liposomes of approximately 100-150 nm. [4]
Next, prepare the polymeric hydrogel matrix by dissolving 1.98 g of PEG in 10 mL Milli-Q water and 0.52 g of PVP in 5 mL Milli-Q water separately. Mix the this compound-loaded liposomes (10 mg/mL final lipid concentration) with the PEG solution under constant magnetic stirring at 500 rpm. Inject this mixture into the PVP solution while maintaining stirring. Add 100 mM calcium chloride solution dropwise (1-2 mL total volume) to initiate cross-linking, and continue stirring for 60 minutes at room temperature. Purify the resulting nanoparticles by centrifugation at 15,000 × g for 20 minutes, then resuspend in an isotonic buffer solution (1 mM CaCl₂, 150 mM NaCl, pH 7.0). Sterilize the final formulation by filtration through 0.22 μm membranes and store at 4°C for up to 4 weeks. Characterize the nanoparticles for size distribution (target 150-300 nm), polydispersity index (PDI <0.3), zeta potential, drug loading capacity, and encapsulation efficiency (typically >70% achieved with this method). [4]
The gold coating process transforms the lipo-polymeric hybrid nanoparticles into multifunctional theranostic agents with radio-sensitizing properties. Begin with pre-formed this compound-loaded PDPC nanoparticles at a concentration of 2 mg/mL in the isotonic buffer solution. Add chloroauric acid (HAuCl₄·3H₂O) dropwise to the nanoparticle suspension to achieve the desired gold percentage (5%, 10%, 15%, or 20% w/w), while maintaining constant stirring at 400 rpm. The optimal gold concentration for radio-sensitization while maintaining stability is typically 10-15% w/w. After 10 minutes of stirring, add 10 mM ascorbic acid solution dropwise (1:1 molar ratio with gold precursor) to initiate the reduction and coating process. The solution will transition from yellow to colorless and gradually to dark brown, indicating the formation of gold-coated nanoparticles. Continue stirring for 30 minutes to ensure complete reaction. [4]
Purify the PAu nanoparticles by centrifugation at 20,000 × g for 30 minutes to remove unreacted precursors, then resuspend in fresh isotonic buffer. Perform comprehensive characterization including transmission electron microscopy (TEM) to verify uniform gold coating, UV-Vis spectroscopy to confirm surface plasmon resonance (typically 520-580 nm for gold nanoparticles), and energy-dispersive X-ray spectroscopy (EDS) to quantify elemental composition. Determine the radio-sensitization efficacy through clonogenic assays in relevant cancer cell lines, comparing radiation dose enhancement factors between coated and uncoated nanoparticles. The optimal formulation should demonstrate significant radiation dose enhancement (dose modification factor >1.5) while maintaining stable this compound encapsulation until radiation-triggered release. [4]
Comprehensive physicochemical characterization is essential for quality control and understanding formulation performance. Determine particle size distribution, polydispersity index (PDI), and zeta potential using dynamic light scattering with a Malvern Nano ZS or equivalent instrument. Dilute samples appropriately in the same buffer used for formulation to ensure accurate measurements. Analyze particle morphology using scanning electron microscopy (SEM) and transmission electron microscopy (TEM), following standard sample preparation protocols including negative staining with phosphotungstic acid or uranyl acetate for enhanced contrast. For gold-coated nanoparticles, confirm coating uniformity and thickness through high-resolution TEM. [4]
Evaluate drug release profiles using dialysis membrane methods under sink conditions. Place nanoparticle suspensions equivalent to 1 mg this compound in dialysis bags (MWCO 12-14 kDa) and immerse in release medium (PBS with 0.5% w/v Tween 80, pH 7.4) at 37°C with constant shaking at 100 rpm. Withdraw samples at predetermined time intervals (0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours) and replace with fresh medium to maintain sink conditions. Analyze this compound concentration using validated HPLC methods with UV detection. For radiation-triggered release studies, expose samples to clinical relevant radiation doses (2-10 Gy) at specific time points using an X-ray irradiator (220 kVp, 13 mA) and monitor accelerated drug release. Additionally, determine encapsulation efficiency by separating unencapsulated drug using size exclusion chromatography or ultracentrifugation, then quantifying this compound content after nanoparticle dissolution in organic solvent. [4]
The following workflow illustrates the complete preparation and characterization process for this compound-loaded nanoparticles:
Preclinical evaluation of this compound pulmonary delivery systems requires appropriate animal models that accurately reflect human physiology and disease states. For oncology applications, employ immunocompetent mouse models with syngeneic tumors or immunodeficient models with human xenografts, depending on the research questions regarding immune system involvement. The KPC (KrasLSL-G12D/+; p53fl/fl; Pdx-1-Cre) pancreatic cancer model is particularly relevant given this compound's demonstrated efficacy against pancreatic cancer. For lung-specific diseases, consider orthotopic lung cancer models or models of lung metastases that better replicate the pulmonary microenvironment. Animals should be 6-8 weeks old at study initiation, with sample sizes calculated to provide adequate statistical power (typically n=5-10 per group). All studies must receive appropriate ethical approval and follow animal welfare guidelines. [4] [5]
Pulmonary administration in rodents requires specialized equipment and techniques. For precise dosing, use a microsprayer aerosolizer (such as the Penn-Century MicroSprayer) connected to a high-pressure syringe for intratracheal instillation under anesthesia. This method ensures direct delivery to the lungs with minimal oropharyngeal deposition. Prepare nanoparticle formulations at concentrations of 5-10 mg/mL (total nanoparticle weight) containing 0.5-1 mg/mL this compound. Administer 50-100 μL per mouse, corresponding to 25-50 μg this compound per dose. For larger animals, nebulization systems compatible with ventilator circuits may be employed, though adaptations are necessary as standard nebulizers have inefficient delivery in mechanically ventilated subjects. During administration, monitor breathing patterns and recovery from anesthesia closely. Distribution within the lungs can be assessed using in vivo imaging systems if nanoparticles incorporate contrast agents, or through biodistribution studies post-sacrifice. [1] [3]
Comprehensive biodistribution analysis is critical for understanding the pharmacokinetic profile and targeting efficiency of this compound formulations. At predetermined time points post-administration (1, 4, 12, 24, 48, and 72 hours), euthanize animals and collect tissues of interest (lungs, liver, spleen, kidneys, heart, and blood). Homogenize tissues in appropriate buffers and extract this compound using protein precipitation with acetonitrile or solid-phase extraction methods. Quantify this compound concentrations using validated LC-MS/MS methods with deuterated internal standards for maximum accuracy. Calculate key pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2). Compare pulmonary administration with intravenous delivery to determine targeting efficiency through the drug targeting index (DTI = [AUClung/AUCblood]pulmonary / [AUClung/AUCblood]IV). [4] [6]
Evaluate therapeutic efficacy through multiple complementary approaches. Monitor tumor volume regularly using caliper measurements (for subcutaneous models) or medical imaging (for orthotopic models). For pulmonary disease models, high-resolution CT or MRI imaging provides non-invasive assessment of disease progression and response. At study endpoint, perform histological analysis of lung tissues using H&E staining for general morphology and Ki-67 immunohistochemistry for proliferation assessment. Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining quantifies apoptosis induction. For comprehensive immune profiling, analyze tumor-infiltrating lymphocytes by flow cytometry, focusing on CD4+ and CD8+ T cells, natural killer cells, and macrophage populations. Survival studies provide the most clinically relevant efficacy endpoint, with statistical significance determined by log-rank test comparing Kaplan-Meier survival curves between treatment groups. [4] [5]
The following diagram illustrates the key pathways involved in this compound's activity and the experimental evaluation cascade:
Comprehensive data analysis begins with appropriate normalization of experimental results to controls and establishment of quality benchmarks. For physicochemical characterization, nanoparticle batches should demonstrate size consistency with coefficient of variation <10% between batches, PDI values <0.3 indicating monodisperse populations, and zeta potential stability with minimal drift over 4 weeks of storage. Encapsulation efficiency should consistently exceed 70% for reproducible dosing. In vitro release profiles should be analyzed using mathematical models (zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand release mechanisms. The Korsmeyer-Peppas model is particularly informative for nanoparticle systems, with release exponent (n) values <0.45 indicating Fickian diffusion, 0.45
Analysis of in vitro efficacy data should include calculation of half-maximal inhibitory concentration (IC50) values using four-parameter logistic nonlinear regression models. Compare IC50 values between free this compound and nanoformulations to determine the advantage of encapsulation. For gold-coated systems, quantify radio-sensitization enhancement by calculating dose enhancement factors (DEF) from clonogenic survival curves, where DEF = radiation dose without nanoparticles / radiation dose with nanoparticles at the same survival level. DEF values >1.5 indicate significant radio-sensitization. In vivo efficacy data should be analyzed using appropriate statistical tests (one-way or two-way ANOVA with post-hoc tests for multiple comparisons), with p-values <0.05 considered statistically significant. Survival data requires Kaplan-Meier analysis with log-rank test for group comparisons. Correlation analyses between tumor drug concentrations and efficacy metrics can establish exposure-response relationships critical for dose selection in future studies. [4]
The application-specific formulation of this compound delivery systems should be tailored to the target lung pathology. For non-small cell lung cancer (NSCLC) and pulmonary metastases, the gold-coated theranostic system offers significant advantages due to its combination of radio-sensitization, imaging capabilities, and potential for combination with standard radiotherapy. The optimal particle size for deep lung deposition and tumor penetration is 1-5 μm, with the finer particles (1-3 μm) achieving better peripheral deposition. For infectious lung diseases such as tuberculosis or fungal infections, the lipo-polymeric hybrid system without gold coating may be preferable, focusing on sustained release to maintain therapeutic concentrations at infection sites. In these applications, mucopenetration properties become critical, potentially requiring surface modification with mucus-penetrating agents such as PEG or coatings that reduce mucoadhesion. [1] [2]
For inflammatory lung conditions such as asthma or COPD, this compound's immunomodulatory properties may be leveraged with formulations designed for preferential airway deposition rather than alveolar penetration. This requires larger particle sizes (3-5 μm) that deposit primarily in the conducting airways. The lyophilized CLARITY biomaterial offers advantages for outpatient and resource-limited settings due to its stability and point-of-care reconstitution capability. Across all applications, safety assessment must include evaluation of pulmonary irritation, inflammatory response (through bronchoalveolar lavage fluid cytokine analysis), and histopathological examination of lung architecture. These considerations ensure that formulation design aligns with clinical application requirements from early development stages. [1] [5] [2]
These comprehensive Application Notes and Protocols provide a robust framework for developing this compound targeted lung delivery systems. The integrated approach combining advanced formulation strategies with thorough characterization and evaluation methodologies addresses the complex challenges of pulmonary drug delivery. The multifunctional systems described—particularly the gold-coated theranostic nanoparticles and lyophilized CLARITY biomaterial—represent innovative solutions that extend beyond simple drug delivery to encompass diagnostic imaging and personalized treatment capabilities. As research in this area advances, these protocols will facilitate standardized evaluation across laboratories, accelerating the translation of promising this compound formulations from preclinical studies to clinical applications for diverse lung pathologies.
The core strategy for improving metabolic stability, as demonstrated in recent research, involves making targeted molecular modifications to reduce the compound's susceptibility to enzymatic degradation. The table below summarizes key findings from a 2024 study on optimizing a series of Dopamine Transporter (DAT) inhibitors, which serves as an excellent contemporary example [1].
| Modification Target | Specific Change | Impact on DAT Affinity (Ki) | Impact on Metabolic Stability |
|---|---|---|---|
| Alicyclic Amine Ring | Replaced piperazine with homopiperazine | Well tolerated (Ki range: 3-382 nM) | Information not specified in abstract |
| Alicyclic Amine Ring | Replaced piperazine with piperidine (e.g., 20a-d) | Well tolerated (Ki range: 3-382 nM) | Improved stability in rat liver microsomes |
| Lead Compound (JJC8-091) | Piperazine ring, sulfinyl linker | Effective in preclinical models | Lower metabolic stability (baseline for comparison) |
This study highlights that replacing a metabolically soft spot (like a piperazine ring) with a more stable isostere (like a piperidine) can successfully improve metabolic stability while retaining the desired target affinity and pharmacological profile [1].
A critical component of any stability improvement project is the consistent evaluation of new compounds. The standard protocol involves using liver microsomes, as cited in the research [1].
Based on common experimental hurdles, here are some FAQs that might address issues you encounter.
FAQ 1: Our lead compound shows high metabolic clearance in microsomal assays. What are the first structural elements we should investigate?
FAQ 2: Our structural modification improved metabolic stability but led to a significant loss of potency at the primary target. How can we navigate this?
The following diagram illustrates the iterative cycle of metabolic stability optimization based on the gathered information.
A major hurdle for caflanone, like many flavonoids, is its inherently poor bioavailability [1]. The following table summarizes the core challenges and the primary nanotechnological strategies being employed to overcome them.
| Challenge | Impact on Absorption & Efficacy | Proposed Enhancement Strategy |
|---|---|---|
| Poor Bioavailability [1] | Low systemic concentration; reduced therapeutic effect | Nanocarrier encapsulation (e.g., liposomes, polymeric NPs) to improve solubility and stability [1]. |
| P-glycoprotein (P-gp) Efflux [2] | Active transport of the drug out of cells, reducing intestinal permeation | Formulate with inherent P-gp inhibitory excipients (e.g., surfactants, polymers in SLNPs, micelles) to bypass efflux [2]. |
| Non-specific Distribution | Potential for off-target effects; lower drug concentration at target site | Multifunctional nanocarriers with targeting ligands (e.g., for ACE2 receptors) and stimuli-responsive (e.g., radiation-triggered) drug release [3] [1]. |
The rationale for using nanotechnology is supported by its multi-functional benefits. A key strategy involves designing smart nanoparticles (or "nanodrones") that can be targeted to specific sites, such as the lungs or cells expressing the ACE2 receptor, which is relevant for viral infections like COVID-19 [1]. Furthermore, these systems can be engineered for image-guided therapy, incorporating materials like gold nanoparticles for computed tomography (CT) imaging, allowing for tracking of the drug delivery system [3] [1].
The following diagram illustrates how these advanced, multifunctional nanoparticles are engineered and function to enhance this compound delivery.
Here is a detailed methodology for the synthesis and in vitro characterization of gold-coated, lipo-polymeric hybrid nanoparticles loaded with this compound, adapted from a published approach [3].
Preparation of Drug-Loaded Liposomes:
Formation of Lipo-polymeric Hybrid Nanoparticles (PDPC NPs):
Gold Coating (Synthesis of PAu NPs):
After synthesis, characterize your nanoparticles thoroughly.
| Parameter | Method & Instrumentation | Key Details & Purpose |
|---|---|---|
| Size & Zeta Potential | Dynamic Light Scattering (DLS) | Confirm nanoscale size (ideal: ~100nm) and surface charge (indicative of stability). |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Visualize core-shell structure, gold coating, and nanoparticle shape. |
| Drug Loading & Encapsulation Efficiency | Indirect method: Measure unencapsulated drug (HPLC/UV-Vis) [3]. | Calculate loading capacity (%) and encapsulation efficiency (%). |
| In Vitro Drug Release | Dialysis method; simulate physiological & trigger conditions (e.g., X-ray) [3]. | Assess release kinetics and confirm stimuli-responsive (triggered) release profile. |
| P-gp Inhibition Assessment | Caco-2 cell transport assay; use known P-gp substrates/inhibitors as controls [2]. | Measure apparent permeability (Papp); increased flux indicates successful P-gp inhibition. |
| Cellular Uptake | Fluorescence microscopy (e.g., tag with FITC); Flow Cytometry [3]. | Qualitatively and quantitatively confirm enhanced intracellular nanoparticle delivery. |
Q1: My nanoparticle formulation has a low encapsulation efficiency for this compound. What could be the cause?
Q2: The in vitro release profile does not show a significant response to the external trigger (e.g., X-ray).
Q3: I am not observing a significant enhancement in cellular uptake or cytotoxicity in my in vitro models.
The following platforms are under investigation for delivering this compound, each addressing specific stability and functionality requirements.
| Delivery System | Core Components/Technology | Key Functionalities & Stability Features | Admin. Route | Development Stage |
|---|
| Gold-coated Lipo-polymeric Hybrid Nanoparticles [1] | - Lipo-polymeric core (DOPS-Na, PEG, PVP) [1]
This table consolidates quantitative data relevant to the stability and biological activity of this compound.
| Parameter | Value / Measurement | Context / Experimental Details |
|---|---|---|
| Human Coronavirus (hCov-OC43) Antiviral EC₅₀ [3] | 0.42 µM | Cultured in RD (Rhabdomyosarcoma) cells [3] |
| Critical Kinase Inhibition IC₅₀ [3] | ABL2: 0.27 µM PI4Kiiiβ: 0.136 µM JAK2: 1.85 µM | Hotspot kinase profiling assay [3] | | Cytokine Inhibition IC₅₀ [3] | IL-1β: 2.4 µM IL-6: 9.1 µM TNF-α: 8.7 µM | Measured in human PBMC cells stimulated with LPS [3] | | Particle Size Analysis (CLARITY Biomaterial) [2] | Range of sizes upon rehydration | Nanoparticle Tracking Analysis (NTA) with ZetaView instrument [2] | | In Vivo Imaging Contrast Duration [2] | Up to 30 days | Provided by CLARITY biomaterial in tumor-bearing mice (CT & MRI) [2] |
Here are detailed methodologies for key experiments related to the formulation and characterization of this compound delivery systems.
This protocol describes creating a multifunctional system for radiation-triggered this compound release.
This method creates a stable, on-demand rehydratable system for image-guided drug delivery.
Use this method to characterize the size profile of rehydrated nanoparticles.
A primary stability challenge for flavonoids like this compound is poor bioavailability, which can be due to factors like chemical degradation, poor solubility, and rapid clearance [3]. Advanced delivery systems are engineered to address these issues. The following diagram illustrates the core strategy.
The workflow for creating one of the key delivery systems, gold-coated hybrid nanoparticles, involves several precise stages, as shown below.
A primary challenge for flavonoids like Caflanone is poor bioavailability [1]. A promising strategy is the use of a multifunctional lipo-polymeric hybrid nanosystem coated with gold [2] [3].
This nano-formulation is designed to provide three key functionalities:
The workflow below illustrates the preparation and evaluation of this nanoparticle system.
The table below summarizes key pre-clinical findings on this compound's activity and its efficacy when combined with radiotherapy.
Table 1: Summary of Key Pre-clinical Data for this compound
| Data Category | Specific Findings / Metrics | Experimental Context / Notes |
|---|
| In Vitro Bioactivity (IC₅₀/EC₅₀) | • hCov-OC43 virus: 0.42 µM • ABL-2: 0.27 µM • PI4Kiiiβ: 0.136 µM • Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α): 2.4 - 9.9 µM [1] | Kinase profiling and cytokine inhibition assays. Suggests multi-target mechanism against viral entry and inflammation. | | In Vitro Combination Efficacy | Significant cell death in breast cancer (p=0.0002), pancreatic cancer (p<0.0001), and glioblastoma (p<0.0001) when this compound-loaded gold-coated NPs were combined with radiation [2]. | Gold NPs act as radiosensitizers. Efficacy was significantly higher than single modalities. | | In Vivo Combination Efficacy | Significant increase in survival (p=0.01) of breast tumor-bearing mice. Radiation triggered drug release and caused shrinkage of non-irradiated distant tumors [2] [4]. | Suggests activation of systemic anti-tumor immune response (abscopal effect). | | Mechanistic Insights | • Targets tumor-associated macrophages via CSF1-R inhibition. • Demonstrates potent suppression of KRAS expression (common in pancreatic cancer) [4]. | Provides rationale for use in KRAS-mutated cancers like pancreatic ductal adenocarcinoma (PDAC). |
The following methodology is adapted from the cited research [2].
Materials Needed:
Step-by-Step Procedure:
Synthesis of Lipo-polymeric Hybrid Nanoparticles (PDPC NPs):
Gold Coating to form PAu NPs:
Key Characterization Methods:
Q1: What is the primary in vivo challenge for this compound, and what is the most promising solution? A1: The main challenge is its poor bioavailability [1]. The most advanced solution reported is its encapsulation in a gold-coated, lipo-polymeric hybrid nanoparticle, which also enables spatiotemporally controlled release via radiotherapy and provides image guidance [2].
Q2: Does this compound have clinical relevance? A2: Yes. This compound has received FDA Orphan Drug Designation for pancreatic cancer (2019) and its Investigational New Drug (IND) application for a Phase I clinical trial in combination with radiotherapy was cleared in 2023 [4].
Q3: What is the evidence for this compound's efficacy in metastatic disease? A3: Pre-clinical in vivo studies reported a notable "abscopal effect." When a primary tumor was treated with this compound-loaded nanoparticles and radiation, distant, non-irradiated tumors also shrank. This suggests the therapy can potentially stimulate a systemic anti-tumor immune response [4].
This compound (FBL-03G) is a novel prenylated phenolic flavone with demonstrated anti-cancer activity against multiple tumor types, including pancreatic cancer, breast cancer, and glioblastoma. As a non-cannabinoid flavonoid, it represents a new class of therapeutic agent with multiple mechanisms of action that make it particularly suitable for targeted delivery approaches.
Origin & Chemistry: this compound is the unnatural isomer of cannflavin B, a metabolite of cannabis, but is itself non-cannabinoid. It has been granted FDA Orphan Drug Designation for pancreatic cancer in 2019 and received IND clearance for Phase I clinical trials in 2023. [1]
Primary Mechanisms: this compound demonstrates dual targeting capability against key pathways in cancer development:
Additional Activity: Preclinical studies show this compound has broad-spectrum inhibitory effects against multiple viral and inflammatory targets relevant to the tumor microenvironment, including ABL-2, cathepsin L, and multiple cytokines (IL-1β, IL-6, IL-8, Mip-1α, TNF-α). [2]
Table: this compound Bioactivity Profile Against Key Targets [2]
| Target | EC₅₀/IC₅₀ (µM) | Biological Significance |
|---|---|---|
| hCov-OC43 beta virus | 0.42 | Antiviral activity demonstration |
| ABL-2 | 0.27 | Kinase inhibition |
| AXL | <5.0 | May affect mother-to-fetus viral transmission |
| Cathepsin L | 3.28 | Viral entry pathway inhibition |
| IL-1β | 2.4 | Anti-inflammatory cytokine suppression |
| IL-6 | 9.1 | Anti-inflammatory cytokine suppression |
| CK2a2 | 0.038 | Kinase inhibition |
| PI4Kiiiβ | 0.136 | Kinase inhibition |
The gold-coated lipo-polymeric hybrid nanosystem represents a cutting-edge approach for this compound delivery, combining the biocompatibility of lipid-polymer hybrids with the functional advantages of gold nanoparticles for enhanced radiotherapy and triggered drug release.
Lipo-polymeric Hybrid Nanoparticles (PDPC NPs) Base Formulation:
Gold Coating (PAu NPs):
Gold-coated Nanoparticle Synthesis Workflow
Table: Gold Coating Optimization Parameters [3]
| Nanoparticle Type | HAuCl₄·3H₂O Concentration | Key Characteristics | Recommended Use |
|---|---|---|---|
| PDPC NPs (Base) | 0 mM | Biocompatible core, drug loading capacity | Control formulations |
| PAu5 NPs | 5 mM | Basic gold coating, moderate radiosensitization | Preliminary studies |
| PAu10 NPs | 10 mM | Enhanced radiosensitivity, good imaging capability | Standard applications |
| PAu15 NPs | 15 mM | Strong radiosensitization, excellent imaging | Enhanced therapy |
| PAu20 NPs | 20 mM | Maximum gold content, potential aggregation risk | Specialized applications |
Cell Line Validation:
Treatment Protocol:
Radiation-Triggered Drug Release:
Animal Model Preparation:
Dosing & Administration:
Assessment Methods:
This compound Mechanism of Action with Targeted Delivery
Table: Synthesis Issues and Solutions
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low drug loading efficiency | Incorrect drug-polymer ratio, rapid precipitation | Optimize this compound concentration during liposome preparation, adjust addition rate during hydrogel formation |
| Irregular nanoparticle size | Inconsistent stirring, rapid cross-linking | Maintain constant stirring speed, control CaCl₂ addition rate (dropwise over 5-10 minutes) |
| Poor gold coating | Incorrect HAuCl₄ concentration, improper reduction | Validate gold salt concentration (5-20 mM), ensure fresh ascorbic acid preparation |
| Nanoparticle aggregation | High concentration, improper storage | Dilute nanoparticle suspension, store at 4°C in appropriate buffer, use sonication before use |
| Inconsistent drug release | Variable gold coating thickness, radiation parameters | Standardize gold coating process, calibrate radiation source, validate radiation dose |
Variable Cytotoxicity Results:
Inconsistent Radiation Response:
Poor Imaging Contrast:
Limited Tumor Targeting:
Toxicity Concerns:
Variable Therapeutic Response:
Q: What is the evidence for this compound's activity against pancreatic cancer?
Q: What is the significance of this compound's CSF1-R targeting?
Q: Why use gold-coated lipo-polymeric nanoparticles for this compound delivery?
Q: What is the typical drug loading efficiency for this compound in these nanoparticles?
Q: What radiation doses are typically used with this compound-loaded PAu NPs?
Q: How do I determine the optimal nanoparticle concentration for my experiments?
Q: What is the current clinical status of this compound?
Q: What cancer types show most promise for this approach?
Table: Optimal Nanoparticle Characterization Parameters [3]
| Parameter | Target Specification | Measurement Method |
|---|---|---|
| Size | 100-200 nm | Dynamic Light Scattering |
| Zeta Potential | -20 to -30 mV | Laser Doppler Electrophoresis |
| Gold Coating Thickness | 5-15 nm | Transmission Electron Microscopy |
| Drug Loading Efficiency | >70% | HPLC Analysis |
| Radiation-triggered Release | >80% within 4h post-radiation | Dialysis Method with X-ray |
| X-ray/CT Contrast | Significant enhancement at 5-10 mg/mL | CT Imaging Phantom Study |
For rigorous experimentation, always include these essential controls:
This guide addresses common issues you might encounter when working with radiation-triggered drug delivery systems for Caflanone.
| Problem Category | Specific Issue | Possible Causes | Proposed Solutions & Optimization Tips |
|---|---|---|---|
| Nanoparticle Synthesis | Inconsistent gold coating | Non-optimal concentration of chloroauric acid (HAuCl₄); insufficient reduction time [1]. | Standardize the in-situ reduction process. Test a series of HAuCl₄ concentrations (e.g., 5mM, 10mM, 15mM) and confirm color change to dark brown [1]. |
| Low drug loading capacity | Drug-polymer incompatibility; inefficient encapsulation process [1]. | Optimize the initial drug-to-polymer ratio. For hybrid systems, ensure a uniform thin film during liposome preparation [1]. | |
| Drug Release & Efficacy | Premature drug release (leakage) | Unstable nanoparticle structure; inadequate sealing of the gold coat [1]. | Characterize nanoparticle stability in buffer via dialysis. Ensure a continuous and complete gold coating acts as a radiation-sensitive gate [1]. |
| Low radiation-triggered release efficiency | Insufficient radiation dose; gold coating too thick; suboptimal scintillation energy transfer [1] [2]. | Optimize radiation dose: Test fractions (e.g., 2Gy, 5Gy). For gold-coated NPs: Ensure coating is thick enough for radiosensitization but thin enough to disintegrate upon irradiation [1]. For scintillating NPs: Match the emission spectrum of the scintillator (e.g., LaF₃:Ce³⁺ λem=324nm) with the absorption of the photocleavable linker (e.g., NVO, λmax~365nm) [2]. | |
| Lack of therapeutic efficacy in vitro/in vivo | Insufficient drug delivery to target cells; loss of drug activity during synthesis; incorrect cell model [1]. | Confirm drug activity post-loading. Use validated cancer cell lines (e.g., pancreatic, breast). Ensure combinational therapy (radiation + this compound) is applied, as efficacy is synergistic [1] [3]. | |
| Characterization & Imaging | Poor contrast in X-ray/CT imaging | Low concentration of high-Z elements (e.g., Au, Mn) at the target site; low nanoparticle dose [1] [4]. | Increase the local concentration of contrast-agent nanoparticles. For gold-coated NPs, optimize the gold coating density. As an alternative, incorporate manganese oxide (Mn₂O₃) nanoparticles, which provide both CT and T1-weighted MRI contrast [4]. |
Q1: What is the mechanism behind radiation-triggered drug release in these systems? The mechanism depends on the nanoparticle design:
Q2: Are there alternative nanoparticles for this compound delivery besides gold-coated lipo-polymeric hybrids? Yes, recent studies have explored other platforms:
Q3: What is the evidence for this compound's synergy with radiotherapy? Preclinical studies show that this compound combined with radiotherapy induces increased apoptosis (programmed cell death) in pancreatic cancer cells. Furthermore, in mouse models, the combination treatment not only shrunk the primary irradiated tumor but also caused the regression of distant, non-irradiated tumors, suggesting a potent abscopal effect likely mediated by an enhanced anti-tumor immune response [3].
To help visualize and implement the core methodologies, here are two key experimental workflows.
1. Synthesis of Gold-Coated Lipo-Polymeric Nanoparticles (PAu NPs)
This diagram outlines the workflow for creating the multifunctional nanoparticles described in the search results [1].
Diagram 1: Synthesis workflow for gold-coated, this compound-loaded nanoparticles.
Key Steps in Detail:
2. Radiation-Triggered Release & Therapeutic Action
This diagram illustrates the mechanism of action once the optimized nanoparticles are in the tumor microenvironment.
Diagram 2: Mechanism of radiation-triggered this compound release and synergistic action.
Key Mechanisms in Detail:
The table below summarizes the primary formulation strategy and its key functionalities as identified in recent scientific literature.
| Aspect | Description | Key Findings & Functionalities |
|---|
| Platform | Gold-coated lipo-polymeric hybrid nanosystem [1] | • Combines biocompatibility of lipo-polymeric system with functionality of gold. • Allows for simultaneous loading of drugs (e.g., this compound). | | Synthesis Method | Modified hydrogel isolation technique [1] | • Lipo-polymeric core synthesized from DOPS-Na liposomes, PEG, and PVP, crosslinked with calcium chloride [1]. • Gold coating applied via in-situ chemical reduction using Chloroauric acid and Ascorbic acid [1]. | | Key Functionalities | 1. Radiosensitization 2. Radiation-triggered drug release 3. X-ray/CT contrast agent [1] | • Synergistic Therapy: Demonstrates significant efficacy in vitro against breast, pancreatic cancer, and glioblastoma when combined with radiotherapy [1]. • Imaging: Can be used as a contrast agent for image-guided therapy [1]. |
Here are the detailed methodologies for the key steps in creating and testing the multifunctional nanoparticles.
The following diagram illustrates the logical workflow for the synthesis and primary characterization of these multifunctional nanoparticles.
Diagram 1: Workflow for synthesizing and characterizing gold-coated this compound nanoparticles.
The table below addresses potential problems and suggested solutions based on general principles of nanoparticle functionalization and characterization.
| Problem | Potential Causes | Suggested Solutions & Considerations |
|---|
| Poor Drug Loading | • Insufficient drug-lipid interaction. • Leakage during synthesis. | • Optimize this compound-to-lipid ratio during thin film hydration. • Ensure rapid crosslinking during hydrogel isolation to trap the drug. | | Nanoparticle Aggregation | • High surface energy. • Inadequate surface charge (zeta potential). • Salt-induced aggregation in buffer. | • Functionalize surface with polymers (e.g., PEG) to improve steric stabilization [2]. • Measure zeta potential; aim for |value| > 30 mV for electrostatic stability [3]. • Use low-ionic-strength buffers for storage. | | Inconsistent Gold Coating | • Non-uniform reduction of gold salt. • Incomplete coverage of core nanoparticles. | • Ensure slow, dropwise addition of reducing agent (Ascorbic acid) with vigorous stirring. • Characterize with TEM/EDX to verify uniform gold shell formation [1]. | | Low Cellular Uptake | • Surface charge/chemistry not optimal for target cells. • Formation of a protein corona that hinders uptake. | • Note that surface chemistry can significantly impact cellular adhesion and uptake. Sulfone-functionalized particles may associate with cells more than carboxylated ones [3]. • Pre-incubate nanoparticles in relevant biological medium and analyze the formed protein corona, as its composition dictates biological interactions [3]. | | Inefficient Radiation-Triggered Release | • Gold coating too thick/thin. • Drug too tightly encapsulated. | • Optimize the concentration of HAuCl₄ during synthesis (e.g., PAu5, PAu10, etc.) to fine-tune gold layer thickness for maximum radiosensitivity [1]. • Test different polymer ratios in the core to modulate radiation responsiveness. |
What is the primary advantage of using a gold-coated lipo-polymeric system for this compound delivery? This multifunctional system combines the biocompatibility and high drug-loading capacity of a lipo-polymeric core with the unique properties of a gold shell. The gold coating acts as a radiosensitizer, enhances the CT contrast for imaging, and enables spatiotemporally controlled drug release when exposed to radiotherapy X-rays [1].
Why is surface functionalization critical for nanoparticle performance? Surface functionalization directly controls interactions with biological systems [2]. It determines the nanoparticle's stability, its fate in the bloodstream, the formation of the protein corona, its cellular adhesion, uptake mechanism, and ultimately, its targeting efficiency and therapeutic efficacy [2] [3].
Are there other potential applications for this compound nanoparticles beyond what is described here? Yes. While this guide focuses on an oncology-focused, radiation-triggered system, this compound has also shown anti-viral potential in preliminary studies, including activity against coronaviruses [4]. A similar nanoformulation strategy could be explored to enhance its bioavailability for such applications.
The table below summarizes the materials and synthesis method for encapsulating Caflanone, based on a published protocol [1] [2].
| Aspect | Details |
|---|---|
| Drug Loaded | This compound (provided by Flavocure Biotech Inc.) [1] [2] |
| Nanoparticle Type | Lipo-polymeric hybrid nanoparticles, gold-coated (PAu NPs) [3] [1] |
| Key Materials | Lipid: 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS-Na); Polymers: Polyethylene glycol (PEG), Polyvinylpyrrolidone (PVP); Gold precursor: Chloroauric acid (HAuCl₄·3H₂O) [1] |
| Synthesis Method | A two-step process:
The following diagram illustrates this synthesis workflow.
While the search results do not provide a direct "encapsulation efficiency” value, they confirm the system's success through in vitro and in vivo efficacy [3] [1]. The gold coating was optimized by testing different chloroauric acid concentrations (e.g., PAu5, PAu10, PAu15, PAu20), which is critical for achieving multiple functions like radiosensitization and triggered drug release [1].
The table below lists key parameters that should be measured and optimized to improve encapsulation efficiency, based on standard nanoparticle characterization.
| Parameter | Description & Optimization Goal |
|---|---|
| Particle Size & Zeta Potential | Measured using dynamic light scattering (e.g., Malvern Nano ZS). Goal: Ensure nano-scale size and stable dispersion [1]. |
| Drug Loading & Encapsulation Efficiency | Quantified by measuring the amount of this compound encapsulated vs. initial input. Methods like UV-Vis spectroscopy (e.g., Spectramax plate reader) can be used [1]. |
| Morphology | Visualized using Electron Microscopy (SEM/TEM) to confirm hybrid structure and uniform gold coating [1]. |
| Radiation-Triggered Release | A key functionality. The drug release profile should be tested with and without X-ray irradiation to confirm triggered release [3] [1]. |
Here are potential issues and solutions based on the methodology.
Challenge 1: Low Drug Encapsulation Efficiency
Challenge 2: Inconsistent or Poor Gold Coating
Challenge 3: Nanoparticle Aggregation
The table below summarizes quantitative data from key preclinical studies on Caflanone combination therapy.
| Cancer Model | Combination Partner | Key Experimental Findings | Reported P-value |
|---|---|---|---|
| Breast Cancer (in vitro) [1] | Gold-coated nanoparticles & Radiation | Significant therapeutic efficacy in vitro. | p = 0.0002 |
| Pancreatic Cancer (in vitro) [1] | Gold-coated nanoparticles & Radiation | Significant therapeutic efficacy in vitro. | p < 0.0001 |
| Glioblastoma (in vitro) [1] | Gold-coated nanoparticles & Radiation | Significant therapeutic efficacy in vitro. | p < 0.0001 |
| Breast Cancer (in vivo) [1] | Gold-coated nanoparticles & Radiation | Significant increase in survival of tumor-bearing mice. | p = 0.01 |
| Pancreatic Cancer (in vivo) [2] | CLARITY biomaterial & Radiation | Significant increase in survival for up to 10 weeks post-treatment. | p = 0.0006 |
This compound's synergy, especially with radiotherapy, stems from its multi-targeted mechanism of action. The table below details its key molecular targets and functional effects.
| Target/Pathway | Functional Effect of Inhibition | Contribution to Synergy |
|---|---|---|
| CSF1-R [3] | Targets and repolarizes Tumor-Associated Macrophages (TAMs). | Modulates tumor microenvironment; potential to stimulate anti-tumor immune response [3]. |
| KRAS [3] | Suppresses expression of the KRAS oncogene (including G12D mutation). | Targets a key driver mutation in pancreatic and other cancers, overcoming a major resistance pathway [3]. |
| ABL-2 [4] | Inhibits kinase involved in cell proliferation and adhesion. | May inhibit viral entry factors; broader anti-proliferative effect [4]. |
| PI4Kiiiβ [4] | Disrupts intracellular signaling and membrane trafficking. | Contributes to overall cytotoxicity and disruption of cancer cell viability [4]. |
| Cytokines (IL-1β, IL-6, IL-8, Mip-1α, TNF-α) [4] | Reduces levels of pro-inflammatory cytokines. | Modulates tumor microenvironment and reduces inflammation-driven tumor growth [4]. |
The following diagram illustrates how these pathways interact to produce a synergistic effect when combined with radiotherapy.
Here are the detailed methodologies from two pivotal studies that demonstrate the synergy between this compound and radiotherapy.
This protocol outlines the creation of a multifunctional nanosystem for targeted delivery.
This study utilized a lyophilized, point-of-care biomaterial for sustained drug delivery.
The workflow for the nanoparticle study is visualized below, showing the key stages from synthesis to outcome assessment.
The drug discovery landscape is undergoing a significant paradigm shift from the traditional "one drug-one target" approach toward multi-target strategies, particularly for complex diseases like cancer. This transition responds to the growing recognition that many diseases involve complex biological networks with redundant pathways and compensatory mechanisms that cannot be adequately addressed by single-target interventions [1] [2]. Multi-target drugs, also known as multi-target directed ligands (MTDLs), represent an innovative approach designed to modulate multiple biological targets simultaneously, potentially offering enhanced efficacy and reduced resistance compared to single-target agents [1].
The theoretical foundation for multi-target drugs stems from understanding that complex diseases like cancer are multigenic in nature, with multiple genetic and environmental factors contributing to disease progression and treatment resistance [1] [3]. While single-target therapies have demonstrated remarkable success in certain contexts, their effectiveness is often limited by compensatory pathways and tumor heterogeneity that enable cancer cells to develop resistance through alternative signaling routes [1]. The multi-target approach aims to overcome these limitations by concurrently addressing multiple components of disease pathology, potentially leading to more durable therapeutic responses and broader applicability across diverse patient populations [1] [2].
This compound (FBL-03G) is a prenylated phenolic flavone derived from Cannabis sativa that demonstrates a unique multi-target profile against various cancer types, including pancreatic ductal adenocarcinoma (PDAC), glioblastoma, and other malignancies [4]. Unlike single-target agents, this compound engages multiple molecular pathways simultaneously, creating a coordinated therapeutic effect that targets both cancer cells and the tumor microenvironment.
Table: this compound's Primary Molecular Targets and Anticancer Effects
| Molecular Target | Biological Function | Anticancer Effect of Inhibition |
|---|---|---|
| CSF1-R | Colony stimulating factor 1 receptor signaling | Targets tumor-associated macrophages, modulates tumor microenvironment |
| KRAS expression | Oncogenic signaling pathway | Suppresses expression of mutated KRAS (G12D), common in pancreatic cancer |
| ABL-2 | Viral entry factor | Inhibits pathways facilitating viral entry, with implications for cancer signaling |
| Cathepsin L | Protease involved in viral entry and cancer progression | Blocks entry mechanisms and tumor progression pathways |
| PI4Kiiiβ | Phosphatidylinositol 4-kinase involved in signaling | Disrupts intracellular signaling networks critical for cancer survival |
| AXL-2 | Receptor tyrosine kinase | Inhibits multiple cancer progression and survival pathways |
This compound's multi-modal activity extends beyond direct anticancer effects to include significant anti-inflammatory properties through inhibition of key cytokines including IL-1β, IL-6, IL-8, TNF-α and Mip-1α [5]. This comprehensive approach targets both the cancer cells and their supportive microenvironment, creating a less favorable setting for tumor growth and metastasis.
The following diagram illustrates this compound's coordinated effects on multiple signaling pathways in pancreatic cancer cells:
This compound's radiation-sensitizing properties further enhance its therapeutic potential, making it particularly promising for combination with radiotherapy. Preclinical studies have demonstrated that this compound and radiation delivered to pancreatic tumors in mice caused abscopal effects, where untreated distant tumors also shrank, indicating probable augmentation of an anti-tumor immune response [4]. This immunomodulatory effect represents an additional dimension of its multi-target profile beyond direct molecular targeting.
Single-target drugs, also referred to as magic bullets, operate on the principle of highly selective interaction with a specific molecular target, typically a single protein, enzyme, or receptor [2]. This approach aims to maximize target specificity while minimizing off-target effects, theoretically resulting in enhanced efficacy and reduced toxicity. While this strategy has produced notable successes in certain contexts, particularly in treatments for specific genetic subtypes of cancer, it faces significant limitations in addressing the complexity of most cancers.
The fundamental challenge with single-target agents lies in the inherent redundancy and adaptability of biological systems. When a single pathway is blocked, cancer cells frequently activate compensatory mechanisms and alternative signaling routes to maintain survival and proliferation [1]. This biological plasticity leads to several limitations:
Statistical analyses of drug development reveal the consequences of these limitations. Between 1996 and 2001, a significant number of drugs were withdrawn from the market due to safety concerns or insufficient efficacy, highlighting the challenges of the single-target paradigm [2]. Furthermore, the high attrition rates in oncology drug development reflect the difficulty of effectively treating complex diseases through single-target approaches [1].
Comprehensive preclinical investigations have demonstrated this compound's multi-target efficacy across various cancer models. In pancreatic cancer studies, this compound treatment resulted in significant increases in apoptosis and corresponding decreases in cancer cell survival across multiple cell lines [4]. The compound's ability to suppress KRAS expression is particularly noteworthy, as KRAS mutations (especially G12D) drive approximately 36% of pancreatic cancers and have historically been challenging to target therapeutically [4].
The synergistic relationship between this compound and radiation therapy has been demonstrated in multiple in vitro and in vivo models. When combined with radiotherapy, this compound exhibited enhanced antitumor activity, triggering effects beyond the immediate treatment area. Notably, in mouse models of pancreatic cancer, the combination of this compound and radiation delivered to primary tumors resulted in regression of untreated distant tumors, suggesting the induction of systemic anti-tumor immunity [4]. This abscopal effect represents a significant advantage over conventional therapies.
Based on compelling preclinical evidence, this compound has advanced to clinical development. The U.S. Food and Drug Administration (FDA) cleared Flavocure Biotech's Investigational New Drug (IND) application in 2023 for a Phase I, first-in-human clinical study of this compound (FBL-03G) for pancreatic cancer treatment [4]. The trial design incorporates the combination approach that showed promise in preclinical studies, evaluating this compound in combination with radiotherapy in patients with pancreatic ductal adenocarcinoma (PDAC).
This compound has received FDA Orphan Drug Designation for pancreatic cancer in 2019, acknowledging its potential for addressing this unmet medical need [4]. Beyond pancreatic cancer, Flavocure's drug candidates have demonstrated activity in various other cancers, including glioblastoma (the most aggressive form of brain cancer), acute myeloid leukemia, and multiple myeloma, suggesting broad multi-target applicability [4].
Table: Comprehensive Comparison Between this compound Multi-Target Approach and Single-Target Drugs
| Parameter | This compound Multi-Target Approach | Conventional Single-Target Drugs |
|---|---|---|
| Mechanism of Action | Multiple simultaneous target engagement | Selective single target inhibition |
| Molecular Targets | CSF1-R, KRAS expression, ABL-2, Cathepsin L, PI4Kiiiβ, AXL-2 | Typically one specific protein, enzyme, or receptor |
| Efficacy in Heterogeneous Tumors | High (targets multiple pathways) | Limited (single pathway inhibition) |
| Resistance Development | Lower probability (simultaneous pathway blockade) | Higher probability (compensatory pathway activation) |
| Therapeutic Applications | Broad spectrum (pancreatic, glioblastoma, leukemia) | Typically narrow, specific indications |
| Combination Potential | Enhanced synergy with radiotherapy | Often require drug cocktails for combination therapy |
| Tumor Microenvironment Targeting | Yes (modulates tumor-associated macrophages) | Limited (primarily targets cancer cells) |
| Clinical Development Status | Phase I trials for pancreatic cancer | Varies (many approved, others in development) |
| Resistance Mechanisms Addressed | Multiple pathways simultaneously | Single pathway, leaving alternatives available |
| Immune System Engagement | Demonstrated abscopal effect with radiotherapy | Typically limited direct immune effects |
The comparative analysis reveals fundamental differences in the therapeutic value propositions of multi-target versus single-target approaches. This compound's broad-spectrum activity against multiple cancer types contrasts with the typically narrow indications for single-target agents [1] [4]. This breadth stems from its ability to simultaneously address multiple oncogenic pathways that are commonly dysregulated across various malignancies.
Regarding resistance development, the simultaneous blockade of multiple signaling pathways by this compound reduces the probability of resistance emergence compared to single-target agents, which typically face rapid resistance development through alternative pathway activation [1]. This advantage is particularly significant in cancer types known for their adaptability and resistance to conventional therapies.
The comparison between this compound's multi-target action and single-target drugs reveals a compelling case for the continued development and investigation of multi-target therapeutic strategies, particularly for complex diseases like cancer. The mechanistic advantages of simultaneously addressing multiple pathways—including direct cancer cell targeting, tumor microenvironment modulation, and immune system engagement—provide a more comprehensive approach to cancer treatment that may overcome many limitations of single-target agents.
The ongoing clinical development of this compound represents an important milestone in the evolution of multi-target therapeutics. As it progresses through clinical trials, key questions regarding its safety profile, optimal dosing strategies, and patient selection criteria in human subjects will be addressed. Its orphan drug designation for pancreatic cancer highlights its potential importance for a disease with significant unmet needs.
The table below summarizes key findings from preclinical studies on Caflanone across various cancer types.
| Cancer Model | Key Findings & Efficacy | Proposed Mechanisms of Action | Reference Model / Assay |
|---|---|---|---|
| Pancreatic Cancer | Significant reduction in tumor volume; induction of anti-tumor immune response (abscopal effect); improved survival [1]. | Suppression of KRAS expression; inhibition of CSF1R to target tumor-associated macrophages (TAMs) [1]. | Preclinical animal models (mice) [1]. |
| Breast Cancer | Significant in vitro therapeutic efficacy (p = 0.0002) [2]. | Increased apoptosis; not specified in available details [2]. | In vitro studies [2]. |
| Glioblastoma (GBM) | Significant in vitro therapeutic efficacy (p < 0.0001) [2]. | Increased apoptosis; not specified in available details [2]. | In vitro studies [2]. |
| Multiple Cancers (In Vitro) | Potent inhibition of key kinase targets: ABL2 (IC50: 0.27 µM), CK2a2 (IC50: 0.038 µM), PI4Kiiiβ (IC50: 0.136 µM) [3]. | Inhibition of kinases involved in cell signaling and survival; inhibition of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) [3]. | Hotspot kinase profiling assay; cytokine inhibition in human PBMC cells [3]. |
Preclinical studies have utilized specific methodologies and a novel nanoparticle formulation to evaluate this compound.
This compound's development has advanced from preclinical to clinical stages.
Based on the provided data, this compound's anti-cancer effect involves a multi-targeted approach. The diagram below illustrates the proposed signaling pathways.
Diagram: Proposed Multi-targeted Mechanism of this compound. This compound (FBL-03G) is proposed to inhibit multiple key drivers in the tumor microenvironment, leading to cancer cell death (apoptosis) and an enhanced anti-tumor immune response [1] [3].
| Cancer Type | Test Model | Treatment Protocol | Key Efficacy Findings | Statistical Significance (p-value) | Reference |
|---|---|---|---|---|---|
| Breast Cancer | In vitro | Multifunctional nanoparticles + Radiation [1] | Significant therapeutic efficacy | p = 0.0002 | [1] |
| In vivo (mice) | Multifunctional nanoparticles + Radiation [1] [2] | Significant increase in survival | p = 0.01 | [1] [2] | |
| Pancreatic Cancer | In vitro | Multifunctional nanoparticles + Radiation [1] | Significant therapeutic efficacy | p < 0.0001 | [1] |
| Glioblastoma (GBM) | In vitro | Multifunctional nanoparticles + Radiation [1] | Significant therapeutic efficacy | p < 0.0001 | [1] |
The efficacy data for this compound is tied to a specific engineered nanosystem. Here are the key experimental protocols and mechanisms involved.
The following methodologies were used to generate the efficacy data in the sources cited above [1]:
This compound's activity was demonstrated using a sophisticated, multi-functional platform. The diagram below illustrates how this single nanosystem combines three key functions to attack tumors.
This "three-in-one" approach leverages the strengths of combined therapy [1] [2]:
It is important to note that this research represents the early-stage, preclinical discovery phase. As of late 2025, this approach has not yet progressed to clinical trials in humans. For context, other plant-derived compounds like forskolin are also being investigated in novel strategies for glioblastoma, demonstrating a growing interest in this class of molecules [3].